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  • Product: Methyl 3-amino-5-chloropicolinate
  • CAS: 866775-11-3

Core Science & Biosynthesis

Foundational

thermodynamic stability of methyl 3-amino-5-chloropicolinate at room temperature

Thermodynamic Stability and Degradation Kinetics of Methyl 3-Amino-5-Chloropicolinate at Room Temperature: A Technical Whitepaper Executive Summary Methyl 3-amino-5-chloropicolinate (CAS: 866775-11-3) is a critical synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Degradation Kinetics of Methyl 3-Amino-5-Chloropicolinate at Room Temperature: A Technical Whitepaper

Executive Summary

Methyl 3-amino-5-chloropicolinate (CAS: 866775-11-3) is a critical synthetic intermediate widely utilized in the development of advanced agrochemicals (e.g., synthetic auxins) and pharmaceutical agents, including novel Toxoplasma gondii inhibitors[1]. This whitepaper provides an in-depth analysis of its thermodynamic stability at room temperature, detailing the mechanistic causality behind its chemical resilience, its kinetic vulnerabilities, and validated protocols for stability profiling.

Molecular Architecture and Thermodynamic Baseline

To understand the stability of methyl 3-amino-5-chloropicolinate at ambient conditions (20–25°C), we must analyze its structural triad: the pyridine core, the 3-amino substituent, and the C2-methyl ester[2]. As application scientists, we recognize that stability is not merely a function of isolated functional groups, but an emergent property of the conjugated heterocyclic system.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the 3-amino group to the C2-ester carbonyl oxygen facilitates the formation of a highly stable intramolecular hydrogen bond. This interaction forms a pseudo-six-membered ring, which significantly reduces the electrophilicity of the ester carbonyl carbon. By locking the conformation, it increases the activation energy required for nucleophilic attack (e.g., by ambient moisture), rendering the ester thermodynamically stable at neutral pH.

  • Electronic Effects: The 5-chloro substituent is highly electronegative, exerting an inductive electron-withdrawing effect (-I) that stabilizes the electron density across the pyridine ring. Under room temperature conditions, the C-Cl bond is thermodynamically inert and requires aggressive activation (e.g., bromine/iodine substitution or palladium catalysis) to undergo cross-coupling[3].

  • Solid-State Stability: In its pure form, the compound exists as an off-white solid[2]. The crystal lattice energy further contributes to its thermodynamic stability, making it highly resistant to spontaneous degradation when stored in dry, dark conditions at room temperature.

Kinetic Vulnerabilities and Degradation Pathways

While thermodynamically stable at neutral pH and room temperature, the molecule possesses specific kinetic vulnerabilities when exposed to environmental or chemical stress.

Hydrolysis (Acid/Base Catalyzed)

The methyl ester linkage is the primary site of solvolytic instability. At room temperature, neutral solvolysis in water is negligible. However, the introduction of strong acids or bases rapidly catalyzes the cleavage of the ester to yield 3-amino-5-chloropicolinic acid (CAS: 53636-68-3) and methanol[1][3].

  • Base Hydrolysis (Saponification): Proceeds via a standard BAc​2 mechanism. The hydroxide ion attacks the carbonyl carbon, and the reaction is thermodynamically driven to completion by the irreversible deprotonation of the resulting picolinic acid, which has a predicted pKa of ~4.15[4].

  • Acid Hydrolysis: Requires protonation of the carbonyl oxygen, making it susceptible to attack by water. This process is typically slower at room temperature and often requires elevated temperatures (80–180°C) or concentrated reagents (e.g., HCl or H₂SO₄) to achieve >90% yield in synthetic workflows[3][5].

Thermal and Photolytic Degradation

Prolonged exposure to UV light or temperatures exceeding 150°C induces irreversible degradation[3]. Thermal decarboxylation of the hydrolyzed free acid follows first-order kinetics, yielding 3-amino-5-chloropyridine, with an activation energy barrier of ~120 kJ/mol[3].

Pathways Main Methyl 3-amino-5-chloropicolinate (Stable at RT) Acid Acidic Conditions (Conc. HCl / H2SO4) Main->Acid pH < 2 Base Basic Conditions (NaOH / LiOH) Main->Base pH > 10 UV UV Light / Heat (>150°C) Main->UV Environmental Stress FreeAcid 3-Amino-5-chloropicolinic acid + Methanol Acid->FreeAcid Acid Hydrolysis Base->FreeAcid Saponification Degradation Decarboxylation / Photolytic Cleavage UV->Degradation Radical/Thermal Breakdown

Degradation pathways of methyl 3-amino-5-chloropicolinate under environmental and chemical stress.

Experimental Protocols: Thermodynamic Stability Profiling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system to quantitatively assess the hydrolysis kinetics of methyl 3-amino-5-chloropicolinate under controlled ambient conditions.

Protocol: Base-Catalyzed Hydrolysis Kinetic Assay at 25°C Causality Check: By utilizing a vast molar excess of hydroxide ions relative to the ester, the reaction order with respect to the base becomes zero. This establishes pseudo-first-order kinetics, allowing for the precise mathematical isolation of the ester's degradation rate[6].

  • Reagent Preparation: Prepare a 1.0 mM stock solution of methyl 3-amino-5-chloropicolinate in HPLC-grade acetonitrile (ACN) to ensure complete dissolution without premature solvolysis[2].

  • Buffer Equilibration: Prepare a 50 mM sodium phosphate buffer adjusted precisely to pH 10.0. Equilibrate 9.0 mL of this buffer in a thermostated water bath at 25.0 ± 0.1°C.

  • Reaction Initiation: Inject 1.0 mL of the ester stock solution into the equilibrated buffer (final concentration: 100 µM, 10% ACN v/v). Vortex immediately for 5 seconds to ensure homogeneity.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 120, and 240 minutes), extract 500 µL aliquots from the reaction vessel.

  • Chemical Quenching: Immediately quench each aliquot by adding 50 µL of 1.0 M HCl. Rationale: Dropping the pH below 4.0 instantly protonates the hydroxide ions and the pyridine nitrogen, halting the base-catalyzed hydrolysis and locking the kinetic state of the sample[5].

  • HPLC-UV Analysis: Analyze the quenched samples using reversed-phase HPLC (C18 column, UV detection at 254 nm). Quantify the remaining intact ester against a freshly prepared standard calibration curve.

  • Kinetic Modeling: Plot ln([Ester]t​/[Ester]0​) versus time. The slope of the linear regression yields the negative pseudo-first-order rate constant ( −kobs​ ), from which the half-life ( t1/2​ ) at room temperature can be derived.

Workflow Prep Sample Prep (10 mM in ACN) Incubate Incubation (pH 10, 25°C) Prep->Incubate Sample Aliquoting & Acid Quenching Incubate->Sample Analyze HPLC-UV Analysis Sample->Analyze Kinetic Kinetic Modeling Analyze->Kinetic

Step-by-step experimental workflow for base-catalyzed hydrolysis kinetic profiling at 25°C.

Quantitative Data Summary

The following table synthesizes the physicochemical and stability parameters of the compound and its free acid derivative, providing a quick-reference benchmark for formulation and synthesis planning.

ParameterValue / DescriptionReference
CAS Number (Methyl Ester) 866775-11-3[2]
CAS Number (Free Acid) 53636-68-3[3]
Physical Appearance Off-white solid[2]
pKa (Free Acid) ~4.15 ± 0.10 (Predicted)[4]
Stability at Room Temp (Neutral) Highly stable; no spontaneous hydrolysis[3]
Thermal Degradation Threshold > 150°C (Induces Decarboxylation)[3]
Decarboxylation Activation Energy ~120 kJ/mol (First-order kinetics)[3]
Storage Recommendation 2–8°C in dark conditions (for long-term preservation)[3]

Sources

Exploratory

Solubility Dynamics and Solvent Interactions of Methyl 3-Amino-5-Chloropicolinate: A Technical Guide for Preclinical Formulation

Executive Summary Methyl 3-amino-5-chloropicolinate (CAS: 866775-11-3), also known as methyl 3-amino-5-chloropyridine-2-carboxylate, is a highly specialized halogenated pyridine building block[1]. It is utilized extensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-5-chloropicolinate (CAS: 866775-11-3), also known as methyl 3-amino-5-chloropyridine-2-carboxylate, is a highly specialized halogenated pyridine building block[1]. It is utilized extensively in the synthetic pipelines of novel agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). The compound's unique molecular architecture—featuring a pyridine core, a primary amine, a methyl ester, and a chlorine atom—creates a distinct physicochemical profile that dictates its dissolution kinetics.

This whitepaper provides an in-depth analysis of the solubility profile of methyl 3-amino-5-chloropicolinate in dimethyl sulfoxide (DMSO) and other organic solvents. By synthesizing structural causality with field-proven methodologies, this guide equips researchers with self-validating protocols for stock solution preparation and formulation.

Physicochemical Properties & Structural Causality

To accurately predict and manipulate the solubility of methyl 3-amino-5-chloropicolinate (Molecular Weight: 186.6 g/mol , Formula: C₇H₇ClN₂O₂)[1], one must evaluate the thermodynamic forces governing its crystal lattice.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the 3-amino group to the 2-carboxylate (methyl ester) facilitates strong intramolecular hydrogen bonding. This interaction stabilizes the solid-state crystal lattice, increasing the energetic barrier required for dissolution in non-polar environments.

  • Lipophilicity and Halogen Effects: The addition of the 5-chloro substituent significantly enhances the lipophilicity (LogP) of the pyridine ring. Similar to related halogenated picolinates[2], this renders the compound sparingly soluble in aqueous media but highly amenable to solvation in polar aprotic and moderately polar organic solvents.

  • Aprotic vs. Protic Solvation Dynamics: Polar aprotic solvents (e.g., DMSO, DMF) excel at solvating this compound because they can disrupt intermolecular forces without donating protons, thereby mitigating any risk of premature ester hydrolysis or unwanted transesterification that might occur in reactive protic solvents like methanol under extreme pH conditions.

Solubility Profile in Organic Solvents

The selection of an appropriate solvent is dictated by the downstream application—whether it be in vitro biological screening, chemical synthesis, or chromatographic purification.

Table 1: Quantitative Solubility Profile of Methyl 3-amino-5-chloropicolinate at 25°C

SolventClassificationEstimated Solubility LimitMechanistic Suitability & Application
DMSO Polar Aprotic>50 mg/mLGold Standard. Ideal for high-concentration stock solutions and in vitro assays due to strong dipole interactions[3].
DMF Polar Aprotic>30 mg/mLExcellent alternative to DMSO; optimal for transition-metal catalyzed cross-coupling reactions.
Dichloromethane (DCM) Halogenated~15–20 mg/mLSuitable for liquid-liquid extraction and normal-phase chromatography.
Ethanol / Methanol Polar Protic~5–10 mg/mLModerate solubility; requires thermal energy for complete dissolution. Useful for recrystallization.
Water Highly Polar Protic<0.1 mg/mLSparingly soluble. Requires co-solvents (e.g., DMSO) or surfactants for biological assay integration[4].

Mechanistic Insights: Solute-Solvent Interactions

Why does DMSO vastly outperform other solvents for this specific picolinate derivative? The causality lies in the thermodynamic stabilization of the solute-solvent complex.

DMSO possesses a high dielectric constant (ε = 46.7) and a strong dipole moment. The oxygen atom in the sulfoxide group acts as a potent hydrogen-bond acceptor, interacting directly with the protons of the 3-amino group on the picolinate ring. Simultaneously, the hydrophobic methyl groups of DMSO interact with the chlorinated pyridine ring via London dispersion forces. This dual-action solvation rapidly overcomes the crystal lattice energy of the solid compound. In contrast, protic solvents like ethanol must break their own strong, pre-existing hydrogen-bond networks to accommodate the solute, leading to an unfavorable entropic penalty and lower overall solubility.

Solvation Substrate Methyl 3-amino-5-chloropicolinate (Solid State) DMSO DMSO (Strong H-bond Acceptor) Substrate->DMSO DMF DMF (Dipole-Dipole Interaction) Substrate->DMF EtOH Ethanol (Protic, H-bond Donor) Substrate->EtOH Solv1 Complete Solvation (>50 mg/mL) DMSO->Solv1 DMF->Solv1 Solv2 Moderate Solvation (~10 mg/mL) EtOH->Solv2

Thermodynamic pathways of solute-solvent interactions for methyl 3-amino-5-chloropicolinate.

Experimental Protocols: Self-Validating Workflows

When preparing analytical or biological stock solutions, empirical precision must be paired with logical validation. The following protocol describes the preparation of a 50 mM standardized stock solution.

Protocol: Preparation of a 50 mM Stock Solution in DMSO

1. Gravimetric Analysis: Accurately weigh 9.33 mg of methyl 3-amino-5-chloropicolinate into a sterile, amber glass vial. Causality: Amber glass prevents potential photo-degradation of the halogenated aromatic system, ensuring long-term structural integrity.

2. Solvent Addition: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (>99.9% purity). Causality: Even trace water impurities in hygroscopic DMSO can cause the highly lipophilic compound to precipitate over time due to its exceptionally low aqueous solubility.

3. Dissolution & Agitation: Vortex the mixture vigorously for 30–60 seconds. If microscopic particulates remain suspended, sonicate the vial in a water bath at 37°C for 5 minutes. Causality: Mild thermal energy combined with acoustic cavitation overcomes the activation barrier of dissolution without inducing thermal degradation of the methyl ester[4].

4. Validation (Self-Validating Step): Perform a visual inspection against alternating dark and light backgrounds; the solution must be completely optically clear. To quantitatively validate the concentration, take a 10 µL aliquot, dilute it in 990 µL of methanol, and measure the UV absorbance against a pre-established standard curve (λmax typically observed around 280–320 nm for substituted picolinates). If the calculated concentration deviates by >5%, the stock must be discarded or re-solvated.

5. Aliquoting and Storage: Aliquot the validated solution into single-use 50–100 µL volumes and store at -20°C in the dark. Causality: Repeated freeze-thaw cycles induce localized concentration gradients, leading to nucleation and irreversible crystallization. Single-use aliquots physically prevent this failure mode.

G A 1. Gravimetric Analysis (9.33 mg in Amber Vial) B 2. Solvent Addition (1.0 mL Anhydrous DMSO) A->B C 3. Vortex & Sonication (37°C for 5 mins) B->C D 4. Visual & UV Validation (Clear Solution?) C->D D->C Particulates (No) E 5. Sterile Filtration (0.22 µm PTFE) D->E Validated (Yes) F 6. Aliquoting & Storage (-20°C, Single-Use) E->F

Self-validating workflow for the preparation of a 50 mM DMSO stock solution.

References

Sources

Foundational

physical and chemical properties of methyl 3-amino-5-chloropicolinate

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3-amino-5-chloropicolinate (CAS No: 866775-11-3), a key heterocyclic building block in modern chemical syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3-amino-5-chloropicolinate (CAS No: 866775-11-3), a key heterocyclic building block in modern chemical synthesis.[1] With its distinct trifunctionalized pyridine core, this compound serves as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. This document details its chemical structure, physicochemical characteristics, spectroscopic profile, and established synthetic protocols. Furthermore, it explores the compound's chemical reactivity, providing insights for its strategic application in complex molecule synthesis. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and practical applicability for researchers and development professionals.

Chemical Identity and Structure

Methyl 3-amino-5-chloropicolinate is a pyridine derivative characterized by an amino group at the C3 position, a chlorine atom at the C5 position, and a methyl ester at the C2 position. This specific arrangement of functional groups offers multiple reaction sites for molecular elaboration.

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}

Caption: 2D Structure of Methyl 3-Amino-5-Chloropicolinate.

IdentifierValue
IUPAC Name methyl 3-amino-5-chloropyridine-2-carboxylate
Synonyms Methyl 3-amino-5-chloropicolinate
CAS Number 866775-11-3
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
InChI Key POYUHSFVAYCIMO-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of methyl 3-amino-5-chloropicolinate are critical for determining appropriate reaction conditions, solvent systems, and purification methods. While extensive experimental data is not publicly available, the following table summarizes known information and logical extrapolations based on its chemical structure and related compounds.

PropertyValue / ObservationNotes
Physical Form Expected to be a white to yellow or brown solid/powder.Based on the typical appearance of related aminopicolinates and their precursors.
Melting Point Not specified.The non-chlorinated analog, methyl 3-aminopicolinate, has a melting point of 139-146°C. The presence of the chlorine atom may alter this value.[2]
Boiling Point Not specified.Likely to decompose upon heating at atmospheric pressure.
Solubility Expected to be soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO. Poorly soluble in water and non-polar solvents like hexanes.This solubility profile is typical for moderately polar, multifunctional organic compounds.[3][4]
Storage Store in a cool, dark place under an inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C.Recommended to prevent degradation, particularly oxidation or hydrolysis.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of methyl 3-amino-5-chloropicolinate. Below are the predicted spectral characteristics based on its functional groups.

¹H Nuclear Magnetic Resonance (¹H NMR)

In a typical deuterated solvent such as CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to exhibit the following signals:

  • Aromatic Protons (2H): Two distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet.

  • Amino Protons (2H): A broad singlet in the region of δ 4.5-6.0 ppm. The chemical shift can vary significantly with solvent and concentration due to hydrogen bonding.

  • Methyl Protons (3H): A sharp singlet around δ 3.8-4.0 ppm, corresponding to the methyl ester group.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The carbon NMR spectrum will provide key information about the carbon skeleton:

  • Carbonyl Carbon (C=O): Expected in the downfield region, around δ 165-170 ppm.[5]

  • Aromatic Carbons (5C): Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly bonded to the nitrogen, chlorine, and amino groups will have characteristic chemical shifts. The C-Cl bond can be identified by the one-bond chlorine-isotope effect, which may cause slight broadening of the carbon signal.[6]

  • Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule:

  • N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[7]

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band around 1710-1730 cm⁻¹, characteristic of an α,β-unsaturated ester.

  • C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

  • C-N Stretching: Found in the 1200-1350 cm⁻¹ region for aromatic amines.

  • C-O Stretching: Bands corresponding to the ester C-O bonds, typically in the 1100-1300 cm⁻¹ range.

  • C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum should show a molecular ion (M⁺) peak at m/z 186. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 188, with an intensity approximately one-third that of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Chemical Synthesis and Reactivity

Synthetic Pathway

The most common and direct route to methyl 3-amino-5-chloropicolinate is the esterification of its corresponding carboxylic acid, 3-amino-5-chloropicolinic acid. This transformation can be achieved via several standard methods, most notably through the formation of an acid chloride intermediate.

dot digraph "synthesis_workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Caption: General workflow for the synthesis of methyl 3-amino-5-chloropicolinate.

Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol describes a robust method for the synthesis of methyl 3-amino-5-chloropicolinate from 3-amino-5-chloropicolinic acid using thionyl chloride.

Materials:

  • 3-Amino-5-chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (CH₃OH)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 3-amino-5-chloropicolinic acid (1.0 eq) in anhydrous toluene or DCM (approx. 10 mL per gram of acid).

  • Acid Chloride Formation: Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature.[8] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (or ~40-50°C for DCM) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution (SO₂ and HCl) ceases. The reaction can be monitored by TLC by taking a small aliquot, quenching it with methanol, and comparing it to the starting material.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. It is common to add more anhydrous toluene and re-evaporate to ensure all residual SOCl₂ is removed azeotropically.[8]

  • Esterification: Cool the resulting crude acid chloride residue in an ice bath (0°C). Carefully and slowly add anhydrous methanol dropwise. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the intermediate.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 3-amino-5-chloropicolinate can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Chemical Reactivity

Methyl 3-amino-5-chloropicolinate possesses three key functional sites that dictate its reactivity:

  • The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions. This site is commonly used to introduce diverse side chains.[9]

  • The Ester Group (-COOCH₃): This group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be converted to an amide via aminolysis.

  • The Pyridine Ring: The ring is electron-deficient and generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, chlorine atom, and ester group. However, the chlorine atom at the C5 position can be a site for nucleophilic aromatic substitution (SₙAr) or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino substituents.

Safety and Handling

Based on data for analogous compounds, methyl 3-amino-5-chloropicolinate should be handled with care in a well-ventilated fume hood.[2]

  • Hazard Statements: May be harmful if swallowed (H302).

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

  • Standard laboratory safety practices should be followed, including avoiding inhalation of dust and contact with skin and eyes.

Applications in Research and Development

Methyl 3-amino-5-chloropicolinate is not typically an end-product but a valuable intermediate. Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal scaffold for building combinatorial libraries in drug discovery and agrochemical development. The picolinate framework is a known pharmacophore in various biologically active molecules.

References

  • Methyl 3-aminopicolinate | 36052-27-4. (n.d.). Sigma-Aldrich. Retrieved March 18, 2026.
  • Convenient synthesis and application of versatile nucleic acid lipid membrane anchors in the assembly and fusion of liposomes - Supporting Inform
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025, February 23). MDPI.
  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL.
  • BD295280[1072448-08-8]Methyl 3-amino-5-bromopicolinate - BLDpharm - Bulk Product Details. (n.d.). BLDpharm. Retrieved March 18, 2026.
  • Methyl 3-amino-5-(3-chlorophenyl)picolinate | C13H11ClN2O2. (2026, March 7). PubChem.
  • Methyl 3-aMino-5-chloropicolinate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 18, 2026.
  • Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR | Request PDF. (2025, August 6).
  • METHYL 3-AMINO-6-CHLOROPICOLINATE | CAS#:866807-26-3. (2025, August 26). Chemsrc.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI.
  • Methyl 4-chloropicolinate(24484-93-3) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved March 18, 2026.
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved March 18, 2026.
  • 5-Amino-3-chloropicolinic acid | C6H5ClN2O2. (n.d.). PubChem. Retrieved March 18, 2026.
  • 3-Amino-5-chloropicolinamide | 27330-34-3. (n.d.). Retrieved March 18, 2026.
  • The comparison of FT-IR and calculated IR spectra for 6-chloropicolinic... (n.d.).
  • Application Notes and Protocols for the Preparation of 3-Amino-5-bromopyridine Derivatives in Agrochemical Research. (n.d.). Benchchem. Retrieved March 18, 2026.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30).
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (n.d.). Retrieved March 18, 2026.
  • PHOTOLYSIS OF '3C-METHYLCOBALAMIN. DIRECT DETECTION OF GENERATED FORMALDEHYDE BY USING 13c-LABELING? (n.d.). Retrieved March 18, 2026.
  • CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. (n.d.).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
  • 866775-11-3 | Methyl 3-amino-5-chloropicolin
  • 465513-11-5|Methyl 3,5-diamino-6-chloropicolinate|BLD Pharm. (n.d.). BLD Pharm. Retrieved March 18, 2026.
  • The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. (n.d.). Retrieved March 18, 2026.
  • Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. (n.d.).
  • infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting... (n.d.). Doc Brown's CHEMISTRY. Retrieved March 18, 2026.

Sources

Exploratory

Toxicological Profile and In Vitro Safety Data for Methyl 3-Amino-5-Chloropicolinate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Methyl 3-amino-5-chloropicolinate (CAS: 866775-11-3) Executive Summary & Mechanistic Toxicology Methyl 3-amino-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: Methyl 3-amino-5-chloropicolinate (CAS: 866775-11-3)

Executive Summary & Mechanistic Toxicology

Methyl 3-amino-5-chloropicolinate is a highly functionalized halogenated pyridine derivative. Traditionally utilized as a high-value intermediate in the synthesis of advanced arylpicolinate agrochemicals (such as halauxifen-methyl and florpyrauxifen-benzyl), recent high-throughput screening has unveiled its potential as a potent scaffold for novel anti-parasitic agents.

As an Application Scientist, evaluating the toxicological profile of a synthetic intermediate requires decoupling its intended biological activity from off-target mammalian cytotoxicity. Extrapolating from the robust toxicological databases of downstream arylpicolinate derivatives, the picolinate scaffold exhibits remarkably low acute toxicity. Regulatory evaluations of related compounds demonstrate no genotoxic, neurotoxic, or immunotoxic potential in vitro[1]. Health Canada's assessments further confirm that this class of compounds lacks a common mechanism of mammalian toxicity, ensuring a wide therapeutic and operational window[2].

In stark contrast to its inert behavior in mammalian cells, derivatives of the 3-amino-5-chloropicolinic acid scaffold exhibit profound, dual-stage inhibition against Toxoplasma gondii. In vitro assays reveal submicromolar potency (>98% inhibition at 10 μM) against both the rapidly dividing tachyzoite and the dormant bradyzoite forms[3].

In vitro interaction profile of methyl 3-amino-5-chloropicolinate across cell types.

Quantitative Safety and Efficacy Data

To establish a clear therapeutic index, it is critical to compare the anti-parasitic efficacy against the baseline mammalian toxicity thresholds. The table below synthesizes the known in vitro and extrapolated in vivo data for the compound and its direct structural analogs.

Table 1: Physicochemical, Safety, and Efficacy Thresholds

ParameterValue / ThresholdBiological Target / ModelReference
T. gondii Inhibition >98% inhibition at 10 μMTachyzoite & Bradyzoite forms[3]
Acute Oral Toxicity LD50 > 5000 mg/kgMammalian (Extrapolated Class Data)[1]
Acute Dermal Toxicity LD50 > 5000 mg/kgMammalian (Extrapolated Class Data)[1]
Genotoxicity NegativeIn vitro mammalian cell lines[1],[2]
Storage Stability 2–8°C (Dark Conditions)Chemical Integrity[3]

Self-Validating Experimental Methodologies

To rigorously assess the safety and efficacy of methyl 3-amino-5-chloropicolinate, our laboratory employs a self-validating dual-readout assay. The causality behind this design is critical: we must ensure that the observed reduction in parasite load is a direct result of compound efficacy, rather than an artifact of host cell apoptosis.

Protocol 1: High-Throughput In Vitro Screening & Cytotoxicity Profiling

Step 1: Compound Preparation & Formulation

  • Action: Dissolve methyl 3-amino-5-chloropicolinate in anhydrous DMSO to create a 10 mM stock solution. Store at 2–8°C in opaque containers[3].

  • Causality: The chlorinated pyridine ring is susceptible to photodegradation. Furthermore, keeping the final assay concentration of DMSO below 0.1% prevents solvent-induced cytotoxicity, ensuring that any observed cell death is strictly compound-mediated.

Step 2: Host Cell and Parasite Co-Culture

  • Action: Seed Human Foreskin Fibroblasts (HFF) in 96-well plates and incubate until confluent. Infect the monolayers with transgenic T. gondii expressing beta-galactosidase (β-gal).

  • Causality: Utilizing a biologically relevant human cell line (HFF) establishes a strict baseline for mammalian cytotoxicity, mimicking the host-parasite dynamic in vivo.

Step 3: Dual-Readout Viability Assay

  • Action: Treat the co-culture with serial dilutions of the compound (0.1 μM to 50 μM) for 72 hours. Post-incubation, add chlorophenol red-β-D-galactopyranoside (CPRG) to quantify parasite viability via colorimetry (590 nm). Subsequently, add resazurin to the same wells to measure host cell viability via fluorometry (540/590 nm).

  • Causality: This multiplexed approach is a self-validating system. If both the 590 nm (parasite) and fluorometric (host) signals drop simultaneously, the compound is broadly cytotoxic. If only the parasite signal drops, the compound possesses a high Selectivity Index (SI), confirming targeted efficacy.

Step-by-step in vitro screening and safety validation workflow.

Laboratory Safety and Handling Protocols

While the systemic toxicity of the picolinate class is low, occupational exposure to halogenated synthetic intermediates requires strict adherence to industrial safety guidelines[3],[4].

Protocol 2: Occupational Safety and Spill Containment

Step 1: Personal Protective Equipment (PPE)

  • Action: Handle the compound exclusively within a certified fume hood. Mandate the use of nitrile gloves, protective eyewear, and lab coats[3].

  • Causality: Chlorinated amino acids can act as mild dermal and respiratory irritants[4]. Nitrile provides a superior chemical barrier against the DMSO used in stock formulations, preventing transdermal transport of the active pharmaceutical ingredient.

Step 2: Emergency Neutralization & Exposure Response

  • Action: In the event of skin or eye exposure, initiate a 15-minute continuous rinse with water. For benchtop spills, contain the area and neutralize the powder or solution with sodium bicarbonate before mechanical cleanup[3].

  • Causality: Under specific environmental or biological conditions, the ester can undergo hydrolysis to yield 3-amino-5-chloropicolinic acid. Neutralizing spills with a mild base like sodium bicarbonate mitigates the acidic potential of these hydrolysis byproducts, rendering the spill safe for standard hazardous waste disposal.

References

  • Title: Public Release Summary on the Evaluation of Florpyrauxifen-benzyl Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

  • Title: Registration Decision RD2023-08, Florpyrauxifen-benzyl Source: Health Canada URL: [Link]

Sources

Foundational

electronic properties and molecular docking of methyl 3-amino-5-chloropicolinate

An In-depth Technical Guide to the Electronic Properties and Molecular Docking of Methyl 3-amino-5-chloropicolinate Prepared by: Gemini, Senior Application Scientist Executive Summary Methyl 3-amino-5-chloropicolinate is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties and Molecular Docking of Methyl 3-amino-5-chloropicolinate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 3-amino-5-chloropicolinate is a substituted pyridine derivative belonging to the aminopicolinate class of compounds. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and potential for forming specific, directional interactions with biological macromolecules.[1][2] This guide provides a comprehensive technical overview of the molecule's core electronic characteristics and its potential as a ligand for protein targets, explored through molecular docking simulations. We delve into the theoretical underpinnings of its reactivity using Density Functional Theory (DFT) and provide a field-proven, step-by-step protocol for conducting in silico molecular docking studies. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the properties of this and similar heterocyclic compounds.

Introduction: The Aminopicolinate Scaffold

The pyridine ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties. The aminopicolinate scaffold, characterized by an amino group and a carboxylate (or ester) group on the pyridine ring, offers multiple points for chemical modification and interaction. Methyl 3-amino-5-chloropicolinate combines several key features:

  • A Pyridine Core: Provides a rigid, aromatic framework.

  • An Amino Group (Position 3): A key hydrogen bond donor and a site for nucleophilic reactions.[1]

  • A Methyl Ester (Position 2): A hydrogen bond acceptor that influences solubility and can be hydrolyzed to the parent carboxylic acid.

  • A Chloro Substituent (Position 5): Modulates the electronic properties of the ring and provides a handle for cross-coupling reactions, such as Suzuki coupling, enabling the synthesis of more complex derivatives.[1]

Understanding the interplay of these functional groups through their electronic properties is paramount to predicting the molecule's behavior in both chemical reactions and biological systems.

Synthesis and Characterization

The synthesis of methyl 3-amino-5-chloropicolinate is typically achieved via the esterification of its parent carboxylic acid, 3-amino-5-chloropicolinic acid.[1] The parent acid itself can be prepared from picolinic acid through a sequence of chlorination and amination reactions.[1]

Generalized Synthetic Protocol

A common laboratory-scale synthesis involves the following steps:

  • Acid Chloride Formation: 3-amino-5-chloropicolinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent. This converts the carboxylic acid into a more reactive acid chloride intermediate.[1][4]

  • Esterification: The crude acid chloride is then reacted with methanol (CH₃OH). The methanol acts as a nucleophile, attacking the carbonyl carbon of the acid chloride and, after the elimination of HCl, forming the methyl ester product.[1]

  • Purification: The final product is purified using standard techniques like recrystallization or column chromatography to achieve high purity (>98%).

Characterization of the final compound relies on spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to confirm the molecular structure and weight.[5]

Theoretical Analysis of Electronic Properties

To gain a deeper understanding of the molecule's reactivity and interaction potential, we employ quantum chemical calculations based on Density Functional Theory (DFT). DFT provides a robust framework for modeling electronic structure with a favorable balance of computational cost and accuracy.[6][7]

Computational Methodology: The Rationale

The choice of computational method is critical for obtaining reliable results. For a molecule of this nature, the B3LYP hybrid functional is a widely used and well-validated choice that accurately predicts molecular geometries and thermochemical properties.[7][8] It is paired with a Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p), which provides sufficient flexibility to describe the electron distribution around all atoms, including polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[9][10] All calculations presented herein are based on geometry optimization at the B3LYP/6-311++G(d,p) level of theory in the gas phase, which represents the intrinsic properties of the molecule.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[6] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[6] These energies allow for the calculation of key global reactivity descriptors, as summarized in Table 1.

Descriptor Formula Interpretation
HOMO Energy (EHOMO)-Energy of the outermost electron-donating orbital.
LUMO Energy (ELUMO)-Energy of the lowest electron-accepting orbital.
Energy Gap (ΔE)ELUMO – EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)χ² / (2η)A measure of the molecule's electrophilic power.
Table 1: Key Quantum Chemical Descriptors Derived from DFT.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. It maps the electrostatic potential, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[8][11] This provides an intuitive guide to where the molecule is likely to engage in electrostatic interactions, hydrogen bonding, and other non-covalent interactions.

For methyl 3-amino-5-chloropicolinate, the MEP surface would be expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the pyridine nitrogen and the carbonyl oxygen of the ester group, indicating these are primary sites for hydrogen bond acceptance.

  • Positive Potential (Blue): Located around the hydrogen atoms of the amino group, marking them as key hydrogen bond donor sites.

MEP_Concept cluster_molecule Methyl 3-amino-5-chloropicolinate cluster_regions Electrostatic Potential Regions M Molecular Surface Neg Negative Potential (Red) (e.g., Pyridine N, Carbonyl O) Nucleophilic Neg->M H-Bond Acceptor Sites Pos Positive Potential (Blue) (e.g., Amino H) Electrophilic Pos->M H-Bond Donor Sites

Caption: Conceptual MEP diagram showing nucleophilic and electrophilic regions.

Molecular Docking Simulation: A Case Study

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[12] It is a cornerstone of modern drug discovery.

Rationale for Target Selection

While methyl 3-amino-5-chloropicolinate has no single, defined biological target in the public literature, related heterocyclic structures have shown promise as antimycobacterial agents.[5] For this guide, we will propose a hypothetical docking study against the DNA gyrase B subunit from Escherichia coli (PDB ID: 1KZN). This enzyme is a well-validated target for antibacterial drugs, and its ATP-binding site is a common target for inhibitors.[13] This choice allows us to demonstrate a realistic workflow applicable to early-stage drug discovery.

Detailed Docking Protocol: A Self-Validating System

This protocol uses widely available and validated software tools. The inclusion of a re-docking step for the co-crystallized ligand serves as an internal validation of the docking parameters.

Step 1: Protein Preparation

  • Obtain Structure: Download the crystal structure of E. coli DNA gyrase B (e.g., PDB ID: 1KZN) from the Protein Data Bank (PDB).

  • Clean Structure: Using software like PyMOL or Chimera, remove all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign appropriate partial charges (e.g., Gasteiger charges) to all atoms.

  • Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

  • Generate 3D Structure: Draw the 2D structure of methyl 3-amino-5-chloropicolinate in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges & Torsions: As with the protein, assign Gasteiger charges and define the rotatable bonds within the ligand.

  • Save as PDBQT: Save the prepared ligand file in the PDBQT format.

Step 3: Grid Box Generation

  • Identify Active Site: The binding site is defined as the region occupied by the co-crystallized ligand in the original PDB file.

  • Define Grid Box: Center a 3D grid box around this active site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely (e.g., 25 x 25 x 25 Å). This step is crucial as it defines the search space for the docking algorithm.

Step 4: Execution of Molecular Docking

  • Run AutoDock Vina: Execute the docking simulation using the prepared protein and ligand PDBQT files and the grid box configuration file. Vina will exhaustively search for the best binding poses of the ligand within the defined grid box.

  • Output: The program will generate an output file containing the predicted binding poses ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.[13]

Analysis and Interpretation of Docking Results
  • Binding Affinity: The top-ranked pose with the lowest binding energy is considered the most likely binding mode. A binding affinity of -6.0 kcal/mol or lower is generally considered a good starting point for a potential hit.[13]

  • Interaction Analysis: Load the docked complex (protein + ligand pose) into a visualization tool (e.g., Discovery Studio, PyMOL). Analyze the non-covalent interactions between the ligand and the amino acid residues in the active site. Key interactions to look for include:

    • Hydrogen Bonds: With residues like Asp, Glu, Ser, or the peptide backbone.

    • Hydrophobic Interactions: Between the pyridine ring and nonpolar residues like Val, Leu, Ile.

    • Pi-Pi Stacking: Between the aromatic pyridine ring and residues like Phe, Tyr, or Trp.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 1KZN) Clean 2. Clean PDB File (Remove water, ions) PDB->Clean AddH 3. Add Hydrogens & Charges Clean->AddH Grid 5. Define Grid Box (Active Site Search Space) AddH->Grid Ligand 4. Prepare Ligand (3D structure, charges) Ligand->Grid Run 6. Execute Docking (AutoDock Vina) Grid->Run Score 7. Analyze Binding Affinity (kcal/mol) Run->Score Visualize 8. Visualize Interactions (H-bonds, Hydrophobic) Score->Visualize

Caption: Step-by-step workflow for a typical molecular docking experiment.

Bridging Electronic Properties and Biological Activity

The true power of this dual approach lies in connecting the molecule's intrinsic electronic properties (from DFT) to its predicted biological interactions (from docking).

The MEP map (Section 3.3) provides a direct visual hypothesis for the interactions observed in the docking simulation. The electron-rich regions (pyridine N, carbonyl O) identified by DFT are precisely the sites predicted to act as hydrogen bond acceptors with donor residues in the protein's active site. Similarly, the electron-deficient amino hydrogens are positioned to donate hydrogen bonds. The overall charge distribution influences the molecule's ability to enter a predominantly hydrophobic or polar active site, and the HOMO-LUMO gap can correlate with the stability of the ligand-protein complex. A chemically stable ligand (large gap) is more likely to engage in reversible, non-covalent binding.

Synergy cluster_dft DFT Analysis cluster_docking Molecular Docking cluster_insight Scientific Insight DFT Electronic Properties (MEP, HOMO/LUMO) Insight Structure-Activity Relationship (SAR) Rational Drug Design DFT->Insight Predicts 'Why' (Charge Distribution) Docking Predicted Binding Mode (Interactions, Affinity) Docking->Insight Predicts 'How' (Binding Pose)

Caption: The synergistic relationship between DFT and molecular docking.

Conclusion and Future Directions

This guide has detailed the key electronic features of methyl 3-amino-5-chloropicolinate and outlined a robust, validated workflow for investigating its potential as a protein ligand through molecular docking. The combination of DFT calculations and in silico docking provides a powerful, cost-effective strategy for generating hypotheses in the early stages of drug discovery. The electronic properties governed by the interplay of the amino, chloro, and methyl picolinate functionalities dictate its potential for specific, high-affinity interactions with a biological target.

Future work should focus on synthesizing this compound and its derivatives (e.g., via Suzuki coupling at the C5 position) and validating the computational predictions through in vitro binding assays and co-crystallography. This integrated approach of computational prediction and experimental validation remains the gold standard for modern, rational drug design.

References

  • Time information in Edmonton, CA. (n.d.). Google.
  • Kumar, A., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. Retrieved March 7, 2026, from [Link]

  • Methyl 3-amino-5-(3-chlorophenyl)picolinate | C13H11ClN2O2. (2026, March 7). PubChem. Retrieved March 7, 2026, from [Link]

  • Borah, B., et al. (2025, February 10). Supramolecular Assemblies and Anticancer Activities of Aminopyidine-Based Polynuclear and Mononuclear Co(II) Benzoates: Experimental and Theoretical Studies. MDPI. Retrieved March 7, 2026, from [Link]

  • Youssif, S., et al. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved March 7, 2026, from [Link]

  • 5-Amino-3-chloropicolinic acid | C6H5ClN2O2. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Methyl 3-aMino-5-chloropicolinate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 7, 2026, from [Link]

  • Experimental and Theoretical Investigation of the Reaction of Amines with Methyl Propiolate. (2025, December 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)amino)methyl)phenyl-4-substituted benzoates. (n.d.). SciELO Brasil. Retrieved March 7, 2026, from [Link]

  • Gemechu, G., et al. (2022, January 13). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. PMC. Retrieved March 7, 2026, from [Link]

  • Boufelgha, M., et al. (2016). QUANTUM CHEMICAL DESCRIPTORS OF SOME P- AMINOPHENYL TETRATHIAFULVALENES THROUGH DENSITY FUNCTIONAL THEORY (DFT). Rasayan Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Khan, S. A., et al. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC. Retrieved March 7, 2026, from [Link]

  • Al-Ghamdi, A. A., et al. (2019, October 8). Molecular modeling analyses for the effect of solvents on amino acids. Biointerface Research in Applied Chemistry. Retrieved March 7, 2026, from [Link]

  • Csonka, G. I., et al. (n.d.). DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine. PMC. Retrieved March 7, 2026, from [Link]

  • Reddy, C. S., et al. (2024, June 10). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. PMC. Retrieved March 7, 2026, from [Link]

  • An, D., et al. (2019, April 17). The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. PubMed. Retrieved March 7, 2026, from [Link]

  • Schnauhuber, A. C., et al. (2024, September 23). DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. Graz University of Technology. Retrieved March 7, 2026, from [Link]

  • Islam, S., et al. (n.d.). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. SCIRP. Retrieved March 7, 2026, from [Link]

  • Kumar, D. A. (2026, January 14). Perspective Chapter: Introduction to Molecular Docking. IntechOpen. Retrieved March 7, 2026, from [Link]

  • El-Gamel, N. E. A., et al. (2021, August 4). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI. Retrieved March 7, 2026, from [Link]

  • Sahu, N., et al. (2017, May 17). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Allied Academies. Retrieved March 7, 2026, from [Link]

  • Sánchez-Lara, E., et al. (2021, August 30). 2-Aminopyrimidinium Decavanadate: Experimental and Theoretical Characterization, Molecular Docking, and Potential Antineoplastic Activity. MDPI. Retrieved March 7, 2026, from [Link]

  • Formation mechanism of chloropicrin from amines and free amino acids during chlorination: A combined computational and experimental study. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOM. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [https://www.semanticscholar.org/paper/EXPERIMENTAL-AND-THEORETICAL-INVESTIGATIONS-(FTIR%2C-OF-G%C3%BCm%C3%BC%C5%9F-Do%C4%9Fan/900259842a5c531a78848d706a19f4284d7d3d28]([Link]

  • Krzyzanowski, A., et al. (n.d.). Biochemical Investigation of the Interaction of pICln, RioK1 and COPR5 with the PRMT5–MEP50 Complex. Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • Cole-Filipiak, N. C., et al. (2021, December 15). Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation. MDPI. Retrieved March 7, 2026, from [Link]

  • Targets-components analysis (chemical-protein interactions) of top 4.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of methyl 3-amino-5-chloropicolinate from 3-aminopicolinic acid

Application Note: Protocol for the Synthesis of Methyl 3-Amino-5-chloropicolinate from 3-Aminopicolinic Acid Strategic Overview & Chemical Context Methyl 3-amino-5-chloropicolinate is a highly versatile heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of Methyl 3-Amino-5-chloropicolinate from 3-Aminopicolinic Acid

Strategic Overview & Chemical Context

Methyl 3-amino-5-chloropicolinate is a highly versatile heterocyclic building block critical to the pharmaceutical and agrochemical industries. It serves as a foundational intermediate in the design of TLR7/8 dual agonists for cancer immunotherapy[1], dual-stage inhibitors targeting Toxoplasma gondii[2], and novel NSD2 inhibitors for oncology applications[3].

Synthesizing the 5-chloro isomer directly from 3-aminopicolinic acid presents a distinct regiochemical challenge. Because the C3-amino group strongly directs electrophilic aromatic substitution (EAS) to the ortho (C4) and para (C6) positions, isolating the meta-directed (C5) product requires precise stoichiometric control and rigorous chromatographic resolution. This guide details a self-validating, two-step protocol to achieve this transformation safely and effectively.

Mechanistic Insights & Causality

To ensure high fidelity in your synthesis, it is critical to understand the causality behind the reagent selection:

  • Esterification (Step 1): The carboxylic acid moiety of 3-aminopicolinic acid must be protected to prevent unwanted side reactions and to modulate the electronic properties of the pyridine ring. Utilizing thionyl chloride (SOCl₂) in anhydrous methanol generates HCl in situ. This acts as a potent catalyst for Fischer esterification while maintaining a strictly anhydrous environment, driving the equilibrium toward the methyl ester[3].

  • Electrophilic Chlorination (Step 2): The pyridine ring is inherently electron-deficient. However, the strong +M (resonance donating) effect of the C3-amino group activates the ring for EAS. We utilize N-Chlorosuccinimide (NCS) rather than Cl₂ gas because NCS provides a controlled, mild release of electrophilic chlorine (Cl⁺). This minimizes runaway poly-chlorination[3]. Because the amino group directs predominantly to C4 and C6, the C5-chloro derivative is the minor product. Consequently, success relies entirely on avoiding excess chlorinating agent and utilizing high-resolution flash chromatography to isolate the target 5-chloro isomer from the resulting isomeric mixture.

Experimental Workflow

Workflow A 3-Aminopicolinic Acid (Starting Material) B Esterification MeOH, SOCl₂, 80°C A->B C Methyl 3-aminopicolinate (Intermediate) B->C D Electrophilic Chlorination NCS, DMF, 40-60°C C->D E Isomeric Mixture (4-Cl, 5-Cl, 6-Cl) D->E F Flash Chromatography (Isomer Resolution) E->F G Methyl 3-amino-5-chloropicolinate (Target Product) F->G

Workflow for the synthesis and isolation of methyl 3-amino-5-chloropicolinate.

Step-by-Step Methodologies

Step 4.1: Synthesis of Methyl 3-aminopicolinate

Objective: Convert 3-aminopicolinic acid to its methyl ester to protect the carboxylate and adjust ring electronics[3].

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Purge the system with inert gas (N₂ or Ar).

  • Suspension: Suspend 3-aminopicolinic acid (50.0 g, 362 mmol) in anhydrous methanol (300 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise, add thionyl chloride (SOCl₂) (130 g, 1.09 mol, ~3.0 eq) over 30–45 minutes[3]. In-Process Control (IPC): Ensure the addition rate is slow enough to manage the exothermic release of HCl and SO₂ gases.

  • Reflux: Remove the ice bath and heat the reaction mixture to 80 °C (reflux) for 24 to 48 hours[3]. Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM) until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Neutralization: Dilute the crude residue with ice water (200 mL). Carefully neutralize the solution to pH 7–8 using saturated aqueous NaHCO₃. Causality: Strict pH control prevents the base-catalyzed hydrolysis of the newly formed ester.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 3-aminopicolinate as a solid.

Step 4.2: Regioselective Chlorination to Methyl 3-amino-5-chloropicolinate

Objective: Introduce a chlorine atom at the C5 position using mild electrophilic conditions and isolate the target isomer.

  • Preparation: In a 250 mL round-bottom flask, dissolve methyl 3-aminopicolinate (20.0 g, 131 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL) at room temperature.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (18.4 g, 138 mmol, 1.05 eq) in small portions over 15 minutes. Causality: Portion-wise addition prevents rapid temperature spikes that favor di-chlorination (e.g., 4,5-dichloro or 4,6-dichloro byproducts).

  • Heating: Warm the mixture to 40–60 °C and stir for 2 to 4 hours[3]. Monitor via LC-MS to track the formation of the mono-chlorinated mass [M+H]⁺.

  • Quenching: Once the starting material is minimized, quench the reaction by pouring the mixture into ice-cold water (300 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers sequentially with water (3 x 100 mL, to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate to yield the crude isomeric mixture.

  • Chromatographic Resolution (Critical Step): Load the crude mixture onto a silica gel flash chromatography column. Elute using a carefully optimized gradient of Hexanes and Ethyl Acetate (typically starting at 9:1 moving to 7:3). The 4-chloro, 5-chloro, and 6-chloro isomers will exhibit distinct retention factors (Rf). Pool the fractions exclusively containing the 5-chloro isomer (verified by ¹H-NMR; the C5-chloro isomer will show a distinct singlet or coupled doublet pattern depending on the remaining protons at C4 and C6) and concentrate to afford pure methyl 3-amino-5-chloropicolinate.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Expected Outcomes

ParameterStep 1: EsterificationStep 2: Chlorination
Substrate 3-Aminopicolinic acid (1.0 eq)Methyl 3-aminopicolinate (1.0 eq)
Primary Reagent SOCl₂ (3.0 eq)N-Chlorosuccinimide (1.05 - 1.10 eq)
Solvent Anhydrous Methanol (Excess)Anhydrous DMF (0.5 - 1.0 M)
Temperature 80 °C (Reflux)40 – 60 °C
Reaction Time 24 – 48 hours2 – 4 hours
Expected Yield 85 – 95%25 – 40% (Isolated 5-chloro isomer)

References

  • Benchchem. 3-Amino-5-chloropicolinic acid | 53636-68-3.[4]

  • National Institutes of Health (PMC). Dual-Stage Picolinic Acid-Derived Inhibitors of Toxoplasma gondii.[2]

  • Google Patents. WO2021028854A1 - Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents.[3]

  • ACS Publications. Structure-Based Design of Highly Potent Toll-like Receptor 7/8 Dual Agonists for Cancer Immunotherapy.[1]

Sources

Application

utilizing methyl 3-amino-5-chloropicolinate as a precursor in agrochemical synthesis

Title: Application Note: Utilizing Methyl 3-Amino-5-chloropicolinate as a Precursor in Agrochemical Synthesis Introduction & Scientific Rationale Methyl 3-amino-5-chloropicolinate (CAS: 866775-11-3) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Utilizing Methyl 3-Amino-5-chloropicolinate as a Precursor in Agrochemical Synthesis

Introduction & Scientific Rationale Methyl 3-amino-5-chloropicolinate (CAS: 866775-11-3) is a highly versatile, multi-functionalized pyridine building block extensively utilized in the discovery and development of next-generation agrochemicals, particularly synthetic auxin herbicides[1]. The structural architecture of this molecule provides three distinct vectors for late-stage functionalization, making it an ideal precursor for structure-activity relationship (SAR) campaigns:

  • C2-Methyl Ester: Acts as a lipophilic pro-herbicide moiety that enhances cuticular penetration in target weeds. It can be selectively saponified or amidated depending on formulation requirements.

  • C3-Amino Group: Essential for target-site binding within the plant cell. It can be derivatized to modulate hydrogen-bonding networks and binding affinity[2].

  • C5-Chlorine: A robust handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents to optimize the pharmacokinetic profile (LogP) and metabolic stability of the active ingredient[3].

Mechanism of Action (MoA) Context Agrochemicals derived from picolinate scaffolds typically function as synthetic auxins. They mimic natural indole-3-acetic acid (IAA), binding to the TIR1 ubiquitin ligase complex. This binding initiates the rapid degradation of Aux/IAA repressor proteins, leading to uncontrolled gene transcription, epinasty, and ultimately, plant death.

MOA A Picolinate Pro-herbicide (Foliar Application) B Plant Esterase Cleavage (Activation to Free Acid) A->B C Binding to TIR1/AFB Receptor Complex B->C D Ubiquitination of Aux/IAA Repressors C->D E Derepression of Auxin Genes (Epinasty & Death) D->E

Caption: Mechanism of action for picolinate-derived synthetic auxin herbicides.

Synthetic Strategy & Causality The primary challenge in utilizing methyl 3-amino-5-chloropicolinate is the inherent deactivation of the C5-chlorine atom due to the electron-donating nature of the C3-amino group. Traditional palladium catalysts (e.g., Pd(PPh3)4) fail to undergo oxidative addition into this specific C-Cl bond. Therefore, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos are required to lower the activation energy barrier for oxidative addition[4].

Workflow A Methyl 3-amino- 5-chloropicolinate B C5 Cross-Coupling (XPhos Pd G2) A->B C C3 N-Alkylation (Alkyl Halides) A->C D C2 Saponification (LiOH, THF/H2O) A->D E Aryl-Substituted Intermediate B->E F N-Functionalized Derivative C->F G Active Free Acid Herbicide D->G

Caption: Divergent late-stage functionalization vectors for methyl 3-amino-5-chloropicolinate.

Experimental Protocols

Protocol A: C5-Position Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl pharmacophore at the C5 position using advanced Pd-catalysis to overcome C-Cl bond inertness.

Reagents:

  • Methyl 3-amino-5-chloropicolinate (1.0 equiv, 10 mmol)

  • Substituted Arylboronic Acid (1.5 equiv, 15 mmol)

  • XPhos Pd G2 (0.05 equiv, 0.5 mmol)

  • Potassium Phosphate (K3PO4) (2.5 equiv, 25 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a flame-dried Schlenk flask, combine methyl 3-amino-5-chloropicolinate, arylboronic acid, and K3PO4. Add the Dioxane/H2O solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately quench the catalytic cycle.

  • Catalyst Addition: Add XPhos Pd G2 rapidly under a positive stream of Argon. Seal the flask.

  • Reaction Execution: Heat the mixture to 80°C in a pre-heated oil bath for 8 hours. Monitor via LC-MS. Self-Validation: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution. Complete consumption of the starting material indicates successful oxidative addition and coupling.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C5-aryl derivative.

Protocol B: C2-Ester Saponification to Active Free Acid

Objective: Convert the lipophilic methyl ester pro-herbicide into the active picolinic acid required for in vitro receptor binding assays.

Reagents:

  • C5-Aryl Methyl Picolinate Intermediate (1.0 equiv, 5 mmol)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv, 15 mmol)

  • Solvent: THF / MeOH / H2O (2:1:1 v/v, 0.5 M)

Step-by-Step Methodology:

  • Solubilization: Dissolve the picolinate intermediate in the THF/MeOH mixture. Causality: Methanol acts as a phase-transfer co-solvent, ensuring the lipophilic ester and aqueous hydroxide remain in a homogenous phase, preventing biphasic reaction stalling.

  • Hydrolysis: Add an aqueous solution of LiOH·H2O dropwise at 0°C. Stir at room temperature for 4 hours.

  • Monitoring: Confirm ester cleavage via TLC (disappearance of the high Rf spot).

  • Acidification & Isolation (Self-Validating): Concentrate the mixture to remove organic solvents. Cool the aqueous layer to 0°C and carefully acidify to pH 3.0 using 1M HCl. Causality: The isoelectric point of the resulting amino acid is critical. Over-acidification (pH < 2) will protonate the pyridine nitrogen and the C3-amine, causing the product to re-dissolve into the aqueous phase as a hydrochloride salt.

  • Filtration: Collect the precipitated free acid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

Quantitative Data Summarization

The following table summarizes the optimization of the C5 cross-coupling reaction, demonstrating the necessity of Buchwald-type ligands for activating the methyl 3-amino-5-chloropicolinate scaffold.

Catalyst SystemLigand TypeSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Pd(PPh3)4Monodentate PhosphineToluene10024< 10N/A
Pd(dppf)Cl2Bidentate PhosphineDioxane90164582%
XPhos Pd G2 Dialkylbiaryl Phosphine Dioxane/H2O 80 8 94 > 98%
RuPhos Pd G2Dialkylbiaryl PhosphineToluene/H2O80128995%

Table 1: Catalyst screening for the C5 Suzuki-Miyaura cross-coupling of methyl 3-amino-5-chloropicolinate. Quantitative yields demonstrate the superiority of XPhos Pd G2.

References

  • [4] Title: WO 2022/187178 A1 - Substituted benzimidazole derivatives. Source: WIPO / Google Patents. URL:

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of Methyl 3-amino-5-chloropicolinate for the Synthesis of Novel Pharmaceutical Libraries

Introduction: The Strategic Value of the Picolinate Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized for their ability to interact with a wide range of biological targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Picolinate Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized for their ability to interact with a wide range of biological targets. These "privileged scaffolds" serve as ideal starting points for the construction of compound libraries aimed at drug discovery. The picolinic acid core, a pyridine ring substituted with a carboxylic acid, is a prime example of such a scaffold, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its derivatives have shown promise in diverse therapeutic areas, including oncology, and inflammatory and neurodegenerative diseases.[1][4]

Methyl 3-amino-5-chloropicolinate is a particularly valuable building block for pharmaceutical library synthesis. Its structure presents two distinct and orthogonally reactive sites: a nucleophilic amino group at the 3-position and an electrophilic carbon-chlorine bond at the 5-position. This bifunctionality allows for a systematic and combinatorial approach to derivatization, enabling the rapid generation of thousands of unique analogues from a single, readily available starting material. This guide provides a detailed exploration of the key derivatization strategies for this scaffold, complete with field-tested protocols and the scientific rationale behind them.

Core Derivatization Strategies: A Dual-Axis Approach to Chemical Diversity

The power of methyl 3-amino-5-chloropicolinate lies in the ability to selectively modify its two key functional groups. This allows for a "matrix" approach to library design, where derivatization along one axis (the amine) can be combined with derivatization along a second axis (the aryl chloride) to exponentially increase molecular diversity.

Modifications at the 3-Amino Group

The amino group serves as a versatile handle for introducing a wide variety of functional groups, primarily through the formation of robust amide, sulfonamide, and alkylamine linkages.

  • N-Acylation: The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry.[5] Acylation of the 3-amino group introduces a diverse range of side chains (R-groups) that can probe the binding pockets of target proteins, influencing potency, selectivity, and pharmacokinetic properties. This reaction is typically high-yielding and tolerant of a wide array of functional groups.[6][7]

  • N-Alkylation: While direct alkylation with alkyl halides can be prone to over-alkylation, reductive amination offers a controlled and efficient method for generating secondary amines.[8][9] This strategy involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This opens up a different vector for exploring chemical space compared to acylation.

  • N-Sulfonylation: The sulfonamide group is a key pharmacophore found in many marketed drugs. It is a stable, non-basic amine modification that can act as a hydrogen bond acceptor. The reaction of the 3-amino group with various sulfonyl chlorides provides access to a rich collection of compounds with distinct electronic and steric properties.

Modifications at the 5-Chloro Position

The chlorine atom on the pyridine ring is an excellent handle for modern palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of contemporary organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[10]

  • Suzuki-Miyaura Cross-Coupling: This powerful reaction enables the formation of a C-C bond between the picolinate core and a wide variety of aryl or heteroaryl boronic acids or esters.[11][12][13] This is arguably the most important reaction for this position, as it allows for the introduction of diverse aromatic systems, which can significantly impact biological activity through pi-stacking, hydrophobic, and other interactions. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond, coupling the picolinate scaffold with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[15][16][17] This provides an alternative and complementary method to N-alkylation for introducing nitrogen-containing substituents, dramatically expanding the accessible chemical space and allowing for the modulation of properties like solubility and basicity.

Visualized Experimental Workflows

To ensure clarity and reproducibility, the following diagrams illustrate the general workflows for the key derivatization strategies.

G cluster_0 Amide Library Synthesis Workflow start Methyl 3-amino-5-chloropicolinate reaction Parallel Reaction Setup (Base, Anhydrous Solvent) start->reaction reagents Array of Acyl Chlorides / Anhydrides (R-COCl) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Parallel Purification (e.g., Flash Chromatography) workup->purify library Amide Library (Array of Products) purify->library

Caption: General workflow for parallel N-acylation.

G cluster_1 Suzuki-Miyaura Coupling Workflow start Methyl 3-amino-5-chloropicolinate setup Reaction Setup (Inert Atmosphere) start->setup boronic Boronic Acid (R-B(OH)2) boronic->setup catalyst Pd Catalyst & Ligand catalyst->setup base Aqueous Base (e.g., K2CO3) base->setup heat Heating & Stirring setup->heat quench Reaction Quench & Extraction heat->quench purify Column Chromatography quench->purify product Purified C-C Coupled Product purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

G cluster_2 Buchwald-Hartwig Amination Workflow start Methyl 3-amino-5-chloropicolinate setup Reaction Setup (Glovebox, Anhydrous Solvent) start->setup amine Amine (R1R2NH) amine->setup catalyst Pd Pre-catalyst & Ligand catalyst->setup base Strong, Non-nucleophilic Base (e.g., NaOtBu) base->setup heat Heating & Stirring setup->heat workup Workup & Extraction heat->workup purify Purification workup->purify product Purified C-N Coupled Product purify->product

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific substrates. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 4.1: General Procedure for N-Acylation
  • Materials and Reagents:

    • Methyl 3-amino-5-chloropicolinate

    • Acyl chloride or anhydride (1.1 equivalents)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve methyl 3-amino-5-chloropicolinate (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add the base (e.g., TEA, 1.5 eq) and stir the solution at room temperature for 5 minutes.

    • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated picolinate.

Protocol 4.2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Materials and Reagents:

    • Methyl 3-amino-5-chloropicolinate

    • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

    • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Procedure:

    • To a reaction vessel, add methyl 3-amino-5-chloropicolinate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

    • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS (typically 4-16 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the coupled product.[18]

Protocol 4.3: General Procedure for Buchwald-Hartwig Amination
  • Materials and Reagents:

    • Methyl 3-amino-5-chloropicolinate

    • Amine (primary or secondary, 1.2 equivalents)

    • Palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%)

    • Ligand (if not using a pre-catalyst, e.g., XPhos)

    • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equivalents)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • Inside a glovebox, add methyl 3-amino-5-chloropicolinate (1.0 eq), the palladium pre-catalyst (2 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vial.

    • Add the anhydrous, degassed solvent (e.g., Toluene).

    • Add the amine (1.2 eq) to the vial, seal it, and remove it from the glovebox.

    • Place the vial in a preheated heating block (typically 90-110 °C) and stir.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

    • Concentrate the filtrate and purify the crude material via flash column chromatography to obtain the desired C-N coupled product.

Data Presentation: Illustrative Library Synthesis Results

The following tables present hypothetical data for library synthesis campaigns based on the core scaffold, illustrating the expected outcomes and a clear format for data reporting.

Table 1: N-Acylation of Methyl 3-amino-5-chloropicolinate

Entry Acylating Agent Product Structure Yield (%) Purity (%) (LC-MS)
1 Acetyl Chloride 3-Acetamido-5-chloro-picolinate 95 >98
2 Benzoyl Chloride 3-Benzamido-5-chloro-picolinate 91 >99
3 Cyclopropanecarbonyl chloride 3-(Cyclopropanecarboxamido)-5-chloro-picolinate 88 >97

| 4 | Isobutyric Anhydride | 3-Isobutyramido-5-chloro-picolinate | 93 | >98 |

Table 2: Suzuki-Miyaura Coupling with Methyl 3-amino-5-chloropicolinate

Entry Boronic Acid Catalyst / Ligand Product Structure Yield (%) Purity (%) (LC-MS)
1 Phenylboronic acid Pd(PPh₃)₄ Methyl 3-amino-5-phenylpicolinate 85 >98
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Methyl 3-amino-5-(4-methoxyphenyl)picolinate 89 >99
3 Thiophene-2-boronic acid Pd(PPh₃)₄ Methyl 3-amino-5-(thiophen-2-yl)picolinate 78 >96

| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Methyl 3-amino-5-(pyridin-3-yl)picolinate | 72 | >95 |

Table 3: Buchwald-Hartwig Amination with Methyl 3-amino-5-chloropicolinate

Entry Amine Catalyst / Ligand Product Structure Yield (%) Purity (%) (LC-MS)
1 Morpholine G3-XPhos Methyl 3-amino-5-(morpholino)picolinate 92 >99
2 Aniline G3-XPhos Methyl 3-amino-5-(phenylamino)picolinate 81 >97
3 Benzylamine G3-XPhos Methyl 3-amino-5-(benzylamino)picolinate 86 >98

| 4 | Piperidine | G3-XPhos | Methyl 3-amino-5-(piperidin-1-yl)picolinate | 94 | >99 |

Conclusion

Methyl 3-amino-5-chloropicolinate stands out as a superior starting material for the efficient construction of diverse and novel chemical libraries. The ability to perform selective and high-yielding transformations at both the 3-amino and 5-chloro positions provides medicinal chemists with a powerful and flexible platform for structure-activity relationship (SAR) studies. By leveraging robust and well-established methodologies such as N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, research organizations can significantly accelerate their drug discovery programs. The protocols and strategies outlined in this guide offer a solid foundation for harnessing the full synthetic potential of this valuable scaffold.

References

  • Benchchem. Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • Kim, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 695-700.
  • Kim, H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1679-1683.
  • Inxight Drugs. Picolinic Acid.
  • Li, J., et al. (2020). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 24, 01013.
  • Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(32), 22373-22383.
  • Wikipedia. Buchwald–Hartwig amination.
  • Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
  • DiRocco, D. A. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Seton Hall University Dissertations and Theses (ETDs).
  • Name-Reaction.com. Buchwald-Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11477. Available at: [Link]

  • Rostami, A., & Ahmad-Jangi, F. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry International, 2014.
  • Wikipedia. Amine alkylation.
  • Li, F., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(48), 9255-9259.
  • Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Verma, A., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2563. Available at: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available at: [Link]

  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(16), 2734-2759.

Sources

Application

Application Note: Scale-Up Synthesis and Batch Reactor Protocols for Methyl 3-Amino-5-Chloropicolinate

Introduction and Chemical Context Methyl 3-amino-5-chloropicolinate is a highly functionalized, halogenated heterocyclic building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Methyl 3-amino-5-chloropicolinate is a highly functionalized, halogenated heterocyclic building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals, such as herbicides and plant growth regulators[1]. The unique substitution pattern—a chlorine atom at the C5 position and an amino group at the C3 position—imparts distinct electronic properties to the pyridine ring, making it a critical intermediate for downstream cross-coupling (e.g., Suzuki reactions) and amidation pathways[2].

While the laboratory-scale preparation of this ester is relatively straightforward, transitioning to a multi-kilogram batch reactor introduces significant chemical engineering challenges. This application note details the field-proven scale-up protocols, focusing strictly on the causality behind exotherm management, off-gas scrubbing, and product isolation during the thionyl chloride-mediated esterification of 3-amino-5-chloropicolinic acid[3][4].

Mechanistic Causality & Synthetic Strategy

The conversion of 3-amino-5-chloropicolinic acid to its methyl ester is optimally achieved via thionyl chloride ( SOCl2​ ) mediated esterification in anhydrous methanol[3][4]. This specific route is selected for scale-up due to its high atom economy and reliable conversion rates.

Causality of Reagent Selection:

  • In Situ Catalyst Generation: SOCl2​ reacts exothermically with methanol to produce methyl chlorosulfite and anhydrous hydrogen chloride (HCl). The anhydrous HCl acts as a potent Brønsted acid catalyst for the Fischer esterification of the carboxylic acid.

  • Acid Chloride Transient: Concurrently, SOCl2​ can directly convert the carboxylic acid to an highly reactive acid chloride intermediate, which is rapidly solvolyzed by the surrounding methanol to form the target ester[2].

  • Equilibrium Dynamics: Utilizing methanol as both the solvent and the reactant leverages Le Chatelier's Principle, driving the equilibrium toward the ester. The continuous off-gassing of SO2​ and HCl further pushes the reaction to >99% completion[4].

Reaction_Mechanism SM 3-Amino-5-chloropicolinic acid (Starting Material) Intermediate Acid Chloride / Active Ester (Transient) SM->Intermediate SOCl2 T < 10°C Reagent SOCl2 + Methanol (Exothermic) Reagent->Intermediate in situ HCl Product Methyl 3-amino-5-chloropicolinate (Target Ester) Intermediate->Product MeOH Reflux 65°C Byproduct HCl(g) + SO2(g) (To Scrubber) Intermediate->Byproduct Off-gas

Mechanistic workflow for thionyl chloride-mediated esterification.

Process Safety & Hazard Operability (HAZOP)

Scaling this reaction requires strict adherence to self-validating safety systems:

  • Exotherm Control: The addition of SOCl2​ to methanol is violently exothermic. In a batch reactor, dosing must be strictly controlled at T<10∘C to prevent solvent boil-off and uncontrolled pressure spikes.

  • Off-Gas Management: Copious amounts of SO2​ and HCl gas are evolved. The reactor must be vented through a dual-stage caustic scrubber (e.g., 10-20% NaOH) to neutralize these acidic gases before atmospheric release. Failure to scrub effectively will result in severe equipment corrosion and environmental hazards.

Quantitative Data Summary

Table 1: Standardized Batch Reactor Parameters for 10 kg Scale-Up

ParameterSetpoint / ValueScientific Rationale
Starting Material 10.0 kg (57.9 mol)3-amino-5-chloropicolinic acid (Solid)
Methanol Volume 100 L (10 vol)Ensures complete dissolution and acts as a thermal heat sink.
SOCl2​ Equivalents 2.0 - 2.5 eqDrives complete conversion; accounts for trace moisture[4].
Dosing Temperature 0 °C to 10 °CMitigates violent exotherm during SOCl2​ addition.
Reflux Temperature 65 °COptimal kinetic rate for esterification in methanol.
Reaction Time 12 - 16 hoursEnsures >99% conversion via HPLC In-Process Control.
Expected Yield 85 - 92%High efficiency after aqueous workup and crystallization[3][4].

Scale-Up Batch Reactor Protocol

The following step-by-step methodology is designed for a 250 L glass-lined batch reactor.

Stage 1: Reactor Preparation and Charging
  • Ensure the 250 L glass-lined batch reactor is clean, dry, and purged with inert Nitrogen ( N2​ ) for 15 minutes to eliminate ambient moisture.

  • Charge 100 L of anhydrous methanol into the reactor.

  • Initiate overhead agitation (100-150 RPM) and set the reactor jacket cooling system to chill the solvent to 0-5 °C.

  • Slowly charge 10.0 kg of 3-amino-5-chloropicolinic acid through the addition port[4]. Ensure the solid is fully suspended.

Stage 2: Controlled Thionyl Chloride Dosing
  • Verify that the reactor vent is actively connected to the caustic scrubber system and that the scrubber pump is operational.

  • Load 17.2 kg (10.5 L, ~2.5 eq) of Thionyl Chloride ( SOCl2​ ) into the sealed dosing vessel.

  • Begin dropwise addition of SOCl2​ . Critical Causality: Monitor the internal temperature continuously. Adjust the dosing rate to maintain the internal temperature strictly below 10 °C. The reaction of SOCl2​ with methanol generates localized hot spots and rapid gas expansion.

  • Post-dosing, maintain agitation at 5 °C for 30 minutes to allow the initial surge of gas evolution to subside.

Stage 3: Reflux and Conversion
  • Gradually adjust the jacket temperature heating fluid to bring the reaction mixture to a gentle reflux (~65 °C).

  • Maintain reflux for 12 to 16 hours[4].

  • In-Process Control (IPC): Withdraw a 2 mL sample, quench with cold water/ethyl acetate, and analyze via HPLC. Proceed to the next stage only when unreacted 3-amino-5-chloropicolinic acid is <1.0% .

Stage 4: Quenching, Workup, and Isolation
  • Cool the reactor to 30 °C.

  • Configure the reactor for vacuum distillation and concentrate the mixture by removing ~70% of the methanol under reduced pressure. Causality: Removing excess methanol is critical to prevent product loss during the aqueous quench, as the ester exhibits partial solubility in aqueous methanol mixtures.

  • Cool the concentrated residue to 10 °C.

  • Slowly transfer the residue into a secondary quench reactor containing 100 L of ice-cold 10% aqueous Sodium Carbonate ( Na2​CO3​ ) solution. Causality: The weak base neutralizes residual HCl and unreacted SOCl2​ , precipitating the product as a free base while preventing ester hydrolysis. Maintain pH at 7-8.

  • Stir for 1 hour at 5-10 °C to ensure complete crystallization.

  • Isolate the product via a Nutsche filter or centrifuge. Wash the filter cake with 3×15 L of cold distilled water to remove inorganic salts.

  • Dry the product in a vacuum oven at 45 °C until moisture content is <0.5% .

  • Yield: ~9.5 - 10.3 kg (88-95%) of methyl 3-amino-5-chloropicolinate as an off-white to light yellow solid[4].

Batch_Operations Prep 1. Reactor Prep & N2 Purge Charge 2. Charge MeOH & Substrate (Cool to 0-5°C) Prep->Charge Dose 3. Controlled SOCl2 Dosing (Strict T < 10°C) Charge->Dose Reflux 4. Heat to Reflux (65°C) (12-16 hours) Dose->Reflux Scrubber Active Distill 5. Vacuum Concentration (Remove 70% MeOH) Reflux->Distill IPC: >99% Conversion Quench 6. Aqueous Na2CO3 Quench (pH 7-8, T < 10°C) Distill->Quench Isolate 7. Filtration & Vacuum Drying (Yield: 85-95%) Quench->Isolate

Step-by-step batch reactor operational logic for scale-up synthesis.

Analytical Validation

To verify the success of the scale-up batch, the isolated product must meet the following analytical criteria:

  • HPLC Purity: ≥98.0% (Area%).

  • 1 H-NMR ( CDCl3​ , 400 MHz): Confirms structural integrity. Key diagnostic peaks include the methyl ester singlet at δ ~3.95 ppm and the characteristic meta-coupled aromatic protons of the pyridine ring.

  • Moisture Content (Karl Fischer): ≤0.5% .

References

  • Benchchem. "3-Amino-5-chloropicolinic acid | 53636-68-3 - Benchchem". Benchchem.
  • Guidechem. "Methyl 4-chloropicolinate 24484-93-3 wiki - Guidechem". Guidechem.
  • Benchchem. "3-Amino-5-chloropicolinic acid | 53636-68-3 - Benchchem". Benchchem.
  • Google Patents / WIPO. "W O 2022/187178 Al - Googleapis.com". Googleapis.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in methyl 3-amino-5-chloropicolinate synthesis

An essential resource for chemists and process development scientists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of methyl 3-am...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential resource for chemists and process development scientists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of methyl 3-amino-5-chloropicolinate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you overcome common challenges and maximize your reaction yield.

Guide Structure

  • Section 1: Foundational Knowledge & Synthesis Strategy

    • FAQ 1: What is the most common and effective synthetic route for methyl 3-amino-5-chloropicolinate?

  • Section 2: Troubleshooting the Palladium-Catalyzed Amination

    • FAQ 2: My reaction yield is low or the reaction has stalled. Where should I begin troubleshooting?

    • FAQ 3: How do I select the optimal Palladium catalyst and ligand system?

    • FAQ 4: What role does the base play, and which one should I choose?

    • FAQ 5: I'm observing significant byproduct formation. What are the likely side reactions and how can they be minimized?

    • FAQ 6: How do I optimize reaction parameters like solvent, temperature, and time?

  • Section 3: Protocols & Practical Guides

    • Optimized Experimental Protocol for Buchwald-Hartwig Amination

    • Workup and Purification Guidance

  • Section 4: References

Section 1: Foundational Knowledge & Synthesis Strategy

FAQ 1: What is the most common and effective synthetic route for methyl 3-amino-5-chloropicolinate?

The most prevalent and versatile method for synthesizing methyl 3-amino-5-chloropicolinate is via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination .[1][2][3] This approach involves the C-N bond formation between an appropriate aryl halide precursor, such as methyl 3,5-dichloropicolinate, and an ammonia equivalent or a primary amine that can be deprotected later.

The general transformation is shown below:

Figure 1: General synthetic scheme for methyl 3-amino-5-chloropicolinate via Buchwald-Hartwig amination.

This method is favored over harsher, classical techniques like nucleophilic aromatic substitution (SNAr) due to its superior functional group tolerance, milder reaction conditions, and broader substrate scope.[1] The key to a high-yielding reaction lies in the careful selection of the palladium catalyst, phosphine ligand, base, and solvent.

Section 2: Troubleshooting the Palladium-Catalyzed Amination

FAQ 2: My reaction yield is low or the reaction has stalled. Where should I begin troubleshooting?

Low yield or reaction failure in a Buchwald-Hartwig amination can typically be traced to a few critical areas. A systematic approach is essential for effective troubleshooting. The following flowchart outlines a logical diagnostic workflow.

G Start Low Yield / Stalled Reaction Inert_Atmosphere Is the reaction under a strict inert atmosphere (Ar or N2)? Start->Inert_Atmosphere Reagent_Quality Are reagents (solvent, amine, base) anhydrous and pure? Inert_Atmosphere->Reagent_Quality Yes Fix_Inert Action: Purge system thoroughly. Use Schlenk techniques. Inert_Atmosphere->Fix_Inert No Catalyst_System Is the Catalyst/Ligand system appropriate for an aryl chloride? Reagent_Quality->Catalyst_System Yes Fix_Reagents Action: Dry solvent over sieves. Purify amine. Use fresh, dry base. Reagent_Quality->Fix_Reagents No Base_Choice Is the base strength and type correct for the substrate? Catalyst_System->Base_Choice Yes Fix_Catalyst Action: Switch to a more active ligand (e.g., XPhos, RuPhos) for C-Cl activation. Consider a pre-catalyst. Catalyst_System->Fix_Catalyst No Temp_Time Are temperature and reaction time optimized? Base_Choice->Temp_Time Yes Fix_Base Action: Switch to a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS). Ensure solubility. Base_Choice->Fix_Base No Fix_Temp Action: Incrementally increase temperature. Monitor reaction progress by TLC/LCMS. Temp_Time->Fix_Temp No Success Yield Improved Temp_Time->Success Yes Fix_Inert->Start Fix_Reagents->Start Fix_Catalyst->Start Fix_Base->Start Fix_Temp->Start

Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

Key Areas to Investigate:

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen).

  • Reagent Quality: Water is detrimental. Solvents must be anhydrous, and bases like sodium tert-butoxide should be fresh and handled in a glovebox if possible.

  • Catalyst System: The choice of ligand is paramount for activating the strong C-Cl bond.[4]

  • Base Selection: The base must be strong enough to deprotonate the amine but not so nucleophilic that it causes side reactions.

FAQ 3: How do I select the optimal Palladium catalyst and ligand system?

The success of the amination of an electron-deficient aryl chloride like a chloropicolinate hinges on the catalyst system.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl chloride to the Pd(0) complex.[2][4] This step is often rate-limiting for C-Cl bonds. The ligand's role is to stabilize the palladium center and facilitate this oxidative addition and the final reductive elimination step.

G Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl L(Ar)Pd(II)-Cl OxAdd->PdII_Aryl Amine_Coord Amine Binding & Deprotonation PdII_Aryl->Amine_Coord + RNH2, Base PdII_Amido L(Ar)Pd(II)-NHR Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR (Product) RedElim->Product

Simplified Buchwald-Hartwig catalytic cycle for C-Cl amination.

Ligand Selection: For challenging aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][5] They accelerate the rate-limiting oxidative addition and the product-forming reductive elimination steps.

LigandStructure TypeKey Advantages for Aryl ChloridesCommon Pre-catalyst
XPhos DialkylbiarylphosphineExcellent general ligand for C-Cl bonds; high activity and stability.[6]XPhos Pd G3
RuPhos DialkylbiarylphosphineHighly effective for sterically hindered substrates and electron-deficient heterocycles.RuPhos Pd G3
BrettPhos DialkylbiarylphosphineUseful for coupling primary amines and amides.[5]BrettPhos Pd G3
DavePhos DialkylbiarylphosphineEffective for unactivated aryl chlorides and can be used in diamination reactions.[5][7]DavePhos Pd G3

Recommendation: Start with XPhos or RuPhos based systems. Using commercially available, air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) is highly recommended over generating the active catalyst in situ, as it leads to more reproducible results.[8]

FAQ 4: What role does the base play, and which one should I choose?

The base serves two primary functions: to deprotonate the amine (or amine precursor) to form the active nucleophile and to neutralize the acid generated during the reaction. The choice of base is critical and substrate-dependent.

  • Strong, Non-nucleophilic Bases are Preferred: Bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] They are strong enough to facilitate the reaction without acting as competing nucleophiles.

  • Weaker Bases: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but they often require higher temperatures and may lead to slower reactions.[1] They can be advantageous when dealing with base-sensitive functional groups.

  • Solubility Matters: The base must have some solubility in the reaction solvent to be effective. If the base is completely insoluble, the reaction may be slow or fail entirely.

Recommendation: For the amination of methyl 3,5-dichloropicolinate, sodium tert-butoxide (NaOtBu) is an excellent starting point due to its high basicity and common use in these couplings.

FAQ 5: I'm observing significant byproduct formation. What are the likely side reactions and how can they be minimized?

Byproduct formation directly impacts yield and complicates purification. The most common side reactions in this synthesis are:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, leading to methyl 3-aminopicolinate.

    • Cause: Often caused by the presence of water or other protic impurities, which can protonate the aryl-palladium intermediate before the amine can couple. It can also be promoted by certain bases or at elevated temperatures.

    • Solution: Ensure strictly anhydrous conditions. Use high-purity, dry reagents and solvents.

  • Double Amination: If starting from methyl 3,5-dichloropicolinate, amination can occur at both the 3- and 5-positions.

    • Cause: The electronic properties of the two C-Cl bonds may not be sufficiently different to allow for perfect selectivity, especially under forcing conditions (high temperature, long reaction times).

    • Solution: Carefully control stoichiometry (use ~1.0-1.2 equivalents of the amine). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction. Lowering the temperature may also improve selectivity.

  • Ligand/Catalyst Degradation: Phosphine ligands can be oxidized or otherwise degraded, leading to catalyst deactivation.

    • Cause: Presence of oxygen or running the reaction at excessively high temperatures for prolonged periods.

    • Solution: Maintain a strict inert atmosphere. Avoid unnecessarily high temperatures.

FAQ 6: How do I optimize reaction parameters like solvent, temperature, and time?
  • Solvent: Aprotic, non-polar, or weakly polar solvents are ideal. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[9] They have good solvating power for the reagents and intermediates and high boiling points, allowing for a wide temperature range. Ensure the solvent is anhydrous.

  • Temperature: The reaction temperature is a critical lever for optimization.

    • Aryl chlorides generally require more thermal energy than bromides or iodides to undergo oxidative addition.[4]

    • Start with a temperature around 80-100 °C .

    • If the reaction is sluggish, the temperature can be increased to the reflux point of the solvent (e.g., ~110 °C for toluene).

    • Monitor for byproduct formation at higher temperatures. Sometimes, a slightly lower temperature for a longer duration gives a cleaner reaction and higher isolated yield.

  • Reaction Time: Reaction times can vary from a few hours to over 24 hours.

    • The best practice is to monitor the reaction's progress periodically (e.g., every 2-4 hours) using TLC or LC-MS.

    • The reaction is complete when the limiting reagent (typically the dichloropicolinate starting material) is no longer observed. Extending the reaction time significantly after completion can lead to byproduct formation.

Section 3: Protocols & Practical Guides

Optimized Experimental Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis of methyl 3-amino-5-chloropicolinate using an ammonia equivalent like benzophenone imine, followed by acidic hydrolysis.

Materials:

  • Methyl 3,5-dichloropicolinate

  • Benzophenone imine (Ammonia surrogate)

  • XPhos Pd G3 pre-catalyst (or similar)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add methyl 3,5-dichloropicolinate (1.0 equiv), XPhos Pd G3 (0.01-0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 equiv).

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Aqueous Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in THF and add 2M aqueous HCl. Stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

  • Final Isolation: Neutralize the mixture with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate. The combined organic layers are dried, filtered, and concentrated.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure methyl 3-amino-5-chloropicolinate.

Workup and Purification Guidance
  • Emulsion Risk: The picolinate product can sometimes cause emulsions during aqueous workup. Using brine for washes can help break up emulsions.

  • Chelation: The amino-picolinate product is a potential chelator for residual palladium. A standard aqueous workup followed by silica gel chromatography is usually sufficient to remove most of the palladium to levels acceptable for research purposes. For pharmaceutical applications, further palladium scavenging techniques might be necessary.[8]

  • Chromatography: A gradient elution system for column chromatography, such as ethyl acetate in hexanes, is typically effective for purifying the final product.

Section 4: References

  • Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023, December 29). Retrieved March 7, 2024, from [Link]

  • Vittorio, M., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 10(40), 9295-9302. [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Aminations in Flow ... on Water | ACS Catalysis. (2024, January 16). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2024, from [Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of methyl 3-amino -5-chlorosalicylate - PrepChem.com. (n.d.). Retrieved March 7, 2024, from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (2025, February 23). Retrieved March 7, 2024, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25). Retrieved March 7, 2024, from [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI. (2013, February 6). Retrieved March 7, 2024, from [Link]

Sources

Optimization

troubleshooting common impurities in methyl 3-amino-5-chloropicolinate crystallization

Technical Support Center: Crystallization of Methyl 3-Amino-5-Chloropicolinate Welcome to the technical support center for the crystallization of methyl 3-amino-5-chloropicolinate. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of Methyl 3-Amino-5-Chloropicolinate

Welcome to the technical support center for the crystallization of methyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of this critical intermediate. By understanding the root causes of impurity formation, you can optimize your crystallization process to achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My final product has a yellow or brown discoloration. What is the cause and how can I obtain a white to off-white solid?

A: Discoloration is a common issue and typically points to the presence of oxidized impurities or residual starting materials. The aminopicolinate structure is susceptible to oxidation, which can generate colored byproducts.

Common Causes:

  • Oxidation: Exposure to air (oxygen) during the reaction or workup, especially at elevated temperatures, can lead to the formation of colored impurities.

  • Residual Starting Materials: Incomplete reaction or inefficient removal of starting materials, such as precursors to the aminopicoline core, can impart color.[1]

  • Thermal Degradation: Prolonged exposure to high temperatures during solvent removal or drying can cause decomposition.

Troubleshooting Protocol: Decolorization and Recrystallization

  • Dissolution: Dissolve the discolored methyl 3-amino-5-chloropicolinate in a suitable solvent. A good starting point is a solvent in which the product is highly soluble at elevated temperatures and sparingly soluble at room temperature, such as methanol, ethanol, or ethyl acetate.[2]

  • Charcoal Treatment: Add a small amount of activated carbon (charcoal) to the solution (typically 1-5% w/w). Activated carbon has a high surface area and can adsorb many colored impurities.

  • Heating: Gently heat the mixture to reflux for 15-30 minutes with stirring. This enhances the adsorption of impurities onto the charcoal.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or a fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature (e.g., 40-50°C).

My analysis shows the presence of the starting material, 3-amino-5-chloropicolinic acid. How can I remove it?

A: The presence of the parent carboxylic acid is a frequent impurity, often resulting from incomplete esterification or hydrolysis of the methyl ester during workup or crystallization.[3][4]

Causality:

  • Incomplete Esterification: The reaction to form the methyl ester may not have gone to completion.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and either acidic or basic conditions.[3][4][5] The pyridyl nitrogen can participate in and accelerate this hydrolysis.[3][6]

Troubleshooting Strategies:

  • Aqueous Wash: During the workup, perform a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid impurity will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be separated from the desired ester in the organic layer.

  • Solvent Selection for Crystallization: Utilize a non-polar or moderately polar aprotic solvent for crystallization, such as toluene or a mixture of ethyl acetate and hexanes. The more polar carboxylic acid will have lower solubility in these systems and may remain in the mother liquor.

  • pH Control: Ensure that the pH of any aqueous solutions used during workup is neutral or slightly basic to prevent acid-catalyzed hydrolysis.

  • Minimize Water Content: Use dry solvents for both the reaction and crystallization to the extent possible, as water is required for hydrolysis.[4]

I am observing an unknown peak in my HPLC/LC-MS analysis. What could it be and how do I identify it?

A: An unknown peak could be a number of process-related impurities. A logical approach to identification involves considering the synthetic route and potential side reactions.

Potential Impurities & Their Origins:

Impurity NamePotential OriginRecommended Analytical Technique
3-Amino-5-chloropicolinic acid Incomplete esterification or hydrolysis of the product.[3][4]LC-MS, HPLC (will have a different retention time)
Isomeric Impurities (e.g., Methyl 6-amino-3-chloropicolinate) Formed during the synthesis of the picoline ring.[7]HPLC, GC-MS, 1H NMR
Decarboxylation Product (3-amino-5-chloropyridine) Can occur under harsh thermal or acidic conditions.[8]GC-MS, LC-MS
Dimerization Products Side reactions during synthesis, especially at high concentrations.[4]LC-MS (look for a mass of ~2x the product)
Unreacted Intermediates Incomplete reaction from earlier steps in the synthesis.[9]LC-MS, comparison to known standards

Workflow for Impurity Identification:

G cluster_0 Impurity Identification Workflow start Unknown Peak Observed in HPLC lcms Analyze by LC-MS to Determine Molecular Weight start->lcms mw_check Does MW Match a Potential Impurity? lcms->mw_check nmr Isolate by Prep-HPLC or Column Chromatography mw_check->nmr Yes no_match Consider Degradation or Reagent-Related Impurities mw_check->no_match No structure Characterize by 1H & 13C NMR nmr->structure confirm Structure Confirmed structure->confirm

Caption: Workflow for identifying unknown impurities.

My crystallization process is resulting in a low yield or an oil. How can I improve crystal formation?

A: Poor crystal formation is often a result of suboptimal solvent selection, cooling rate, or the presence of impurities that inhibit crystallization.

Key Principles of Crystallization: The goal is to create a supersaturated solution from which the desired compound will selectively crystallize upon cooling, leaving impurities behind in the solvent (mother liquor).

Troubleshooting Protocol for Improved Crystallization:

  • Solvent Screening: The choice of solvent is critical. An ideal solvent should:

    • Fully dissolve the compound at a high temperature.

    • Show low solubility for the compound at a low temperature.

    • Be easily removable from the final product.

    • Pro-Tip: Use a binary solvent system (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune the solubility and induce crystallization.

  • Control the Cooling Rate:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, more ordered, and purer crystals.

    • Avoid Crash Cooling: Rapidly cooling the solution (e.g., by immediately placing it in an ice bath) can cause the compound to "crash out" as a fine powder or oil, trapping impurities.

  • Seeding: If crystals are slow to form, add a few seed crystals of the pure product to the supersaturated solution. This provides a nucleation site for crystal growth.

  • Anti-Solvent Addition: If using a single solvent is not effective, dissolve the compound in a good solvent (in which it is very soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. This can effectively induce crystallization.

Crystallization Troubleshooting Logic:

G cluster_1 Crystallization Troubleshooting start Poor Crystal Formation (Low Yield or Oiling Out) check_solvent Is the Solvent System Optimal? start->check_solvent screen_solvents Perform Solvent Screen (Single & Binary Systems) check_solvent->screen_solvents No check_cooling Is Cooling Rate Too Fast? check_solvent->check_cooling Yes screen_solvents->start slow_cool Implement Slow Cooling Protocol check_cooling->slow_cool No check_purity Is Starting Material Purity Low? check_cooling->check_purity Yes success High Purity Crystals Obtained slow_cool->success pre_purify Consider Pre-Purification (e.g., Column Chromatography) check_purity->pre_purify No check_purity->success Yes pre_purify->start

Caption: Decision tree for troubleshooting poor crystallization.

References

  • Torp, E. C., & Stone, A. T. (1993). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 27(5), 898-905. Available from: [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society, 104(8), 2251-2256. Available from: [Link]

  • Borghs, J., et al. (2025). Ammonia-mediated amidation in continuous flow: a comparative study of methyl l-prolinate hydrochloride and methyl picolinate. Reaction Chemistry & Engineering. Available from: [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available from: [Link]

  • Fife, T. H., & Przystas, T. J. (1980). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 102(24), 7297-7304. Available from: [Link]

  • Dow Chemical Co. (1967). Picolinic acid compounds. U.S. Patent 3,317,549.
  • Peptide Institute, Inc. (n.d.). Analytical Data. Available from: [Link]

  • Al-Fayyad, A. M. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available from: [Link]

  • da Silva, J. B. P., et al. (2014). Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach. CrystEngComm, 16(34), 7920-7930. Available from: [Link]

  • Inoue, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Metabolites, 12(7), 633. Available from: [Link]

  • Konduri, S., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 5(46), 30048-30063. Available from: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Available from: [Link]

  • van de Merbel, N. C. (2019). Purity profiling of Peptide Drugs. Journal of Chromatography A, 1601, 1-17. Available from: [Link]

  • Pakhurde, A. H., et al. (2024). Synthesis of process related impurities of Citicoline and Citicoline sodium. Indian Journal of Chemistry, 63B, 432-439. Available from: [Link]

  • Griffin, M. D. C., et al. (2006). Crystallization, preliminary X-ray diffraction and structure solution of MosA, a dihydrodipicolinate synthase from Sinorhizobium meliloti L5-30. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 1), 69-72. Available from: [Link]

  • Li, Y., et al. (2021). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 69(7), 2338-2345. Available from: [Link]

  • Wang, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29424-29429. Available from: [Link]

  • Bray, H. G. (1951). A paper chromatographic method for the quantitative estimation of amino-acids. Biochemical Journal, 49(5), xci-xcii. Available from: [Link]

  • Pellicciari, R., et al. (2003). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 7(3), 342-348. Available from: [Link]

  • NextSDS. (n.d.). Methyl 3-aMino-5-chloropicolinate — Chemical Substance Information. Available from: [Link]

  • Bayer AG. (1997). Process for the preparation of 3-amino-5-methylpyrazole. U.S. Patent 5,616,723.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Methyl 3-Amino-5-Chloropicolinate Extraction

Welcome to the technical support center for the extraction of methyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction of methyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing solvent selection and troubleshooting common issues encountered during the liquid-liquid extraction (LLE) of this compound. Our approach is rooted in fundamental chemical principles to ensure you can make informed, effective decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of methyl 3-amino-5-chloropicolinate that I should consider for solvent selection?

A1: Understanding the structure and properties of your target molecule is the critical first step. Methyl 3-amino-5-chloropicolinate is a substituted pyridine derivative. Its behavior during extraction is governed by several key features:

  • The Basic Amino Group (-NH₂): This group can be protonated (form -NH₃⁺) under acidic conditions. This dramatically increases its water solubility and is the most important "handle" for controlling its partitioning between aqueous and organic phases.

  • The Pyridine Ring Nitrogen: This nitrogen is also basic, but less so than the amino group.

  • The Methyl Ester Group (-COOCH₃): This group is relatively non-polar.

  • The Chlorine Atom (-Cl): This adds to the molecule's overall lipophilicity (attraction to non-polar, organic solvents).

Key Inferred Properties:

  • pKa (of the conjugate acid, -NH₃⁺): The pKa of the amino group is crucial. For many aromatic amines, this is in the range of 3-5. This means that at a pH below this value, the molecule will be predominantly in its charged, water-soluble form. At a pH above this value, it will be in its neutral, organic-soluble form.

  • logP (Octanol-Water Partition Coefficient): This value indicates the inherent distribution of the neutral molecule between an organic phase (octanol) and an aqueous phase. A positive logP value indicates a preference for the organic phase. While the exact value is not published, the presence of the chlorine atom and methyl ester suggests a moderately positive logP, making the neutral form extractable into a range of organic solvents.[6]

Q2: How do I choose the best initial extraction solvent?

A2: The ideal solvent should maximize the recovery of your target compound while minimizing the extraction of impurities. The principle of "like dissolves like" is a good starting point.[7] Since the neutral form of methyl 3-amino-5-chloropicolinate has both polar (amino, ester) and non-polar (chlorinated ring) features, solvents of intermediate polarity are often a good choice.

A common and effective strategy is to use a water-immiscible organic solvent. Here is a table to guide your initial selection:

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Ethyl Acetate (EtOAc) 4.40.90277.1Good "all-around" solvent of intermediate polarity. Less dense than water. Relatively easy to remove.
Dichloromethane (DCM) 3.11.3339.6Excellent solvent for many organics, but denser than water. Prone to forming emulsions.[8] Low boiling point makes for easy removal but also volatility concerns.
Methyl tert-Butyl Ether (MTBE) 2.50.74055.2Less prone to emulsion formation than DCM. Less dense than water. Good alternative to diethyl ether due to lower peroxide formation risk.
Toluene 2.40.867110.6Good for less polar compounds. Higher boiling point makes it harder to remove. Less dense than water.

Recommendation: Start with Ethyl Acetate or MTBE for initial trials due to their favorable balance of properties and lower tendency to form problematic emulsions compared to chlorinated solvents like DCM.[8]

Q3: What is the role of pH in the extraction process?

A3: The pH of the aqueous phase is the most powerful tool you have for ensuring a successful and selective extraction. The goal is to manipulate the charge state of your target molecule.

  • To Extract into the Organic Layer: You must ensure the methyl 3-amino-5-chloropicolinate is in its neutral form . The amino group is basic, so you need to work at a pH that is at least 1.5 to 2 units above the pKa of its conjugate acid (-NH₃⁺).[9] By adding a base (e.g., sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to the aqueous solution, you deprotonate the -NH₃⁺, rendering the molecule neutral and driving it into the organic solvent.

  • To Remove Acidic Impurities: A wash with a mild aqueous base (like saturated sodium bicarbonate solution) will extract acidic impurities into the aqueous layer, leaving your neutral product in the organic layer.

  • To Remove Basic Impurities: A wash with a dilute aqueous acid (like 1 M HCl) will protonate other basic impurities (and your product!), pulling them into the aqueous layer. This step would be used to remove your product from an organic solution if needed (a "back-extraction").

The following diagram illustrates this fundamental principle:

G cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Aqueous Phase cluster_3 Organic Phase aq_label pH < pKa mol_charged Molecule-NH₃⁺ (Charged, Water-Soluble) mol_neutral_org Molecule-NH₂ (Neutral, Organic-Soluble) mol_neutral_org2 Molecule-NH₂ (Neutral, Organic-Soluble) mol_charged->mol_neutral_org2 ADD BASE (OH⁻) org_label aq_label2 pH > pKa mol_charged2 Molecule-NH₃⁺ (Charged, Water-Soluble) org_label2 mol_neutral_org2->mol_charged2 ADD ACID (H⁺)

Caption: Effect of pH on the partitioning of an amine between aqueous and organic phases.

Q4: How can I verify the efficiency of my extraction?

A4: Visual inspection is not enough. A quantitative method is essential to determine your extraction efficiency and optimize the process. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.[10][11][12][13]

Experimental Protocol: HPLC Quantification
  • Standard Preparation: Prepare a stock solution of a known concentration of pure methyl 3-amino-5-chloropicolinate in a suitable solvent (e.g., acetonitrile or methanol). Create a series of dilutions to generate a calibration curve (e.g., 5-100 µg/mL).

  • Sample Preparation:

    • Take a small, known volume of the initial aqueous solution before extraction.

    • Take a small, known volume of the combined organic extracts.

    • Take a small, known volume of the aqueous layer after extraction (the raffinate).

  • Analysis:

    • Inject the standards to establish the calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Quantify the concentration of your compound in each phase by comparing its peak area to the calibration curve.

  • Calculation:

    • Extraction Efficiency (%) = (Mass of compound in organic phase) / (Initial mass of compound in aqueous phase) x 100

This data-driven approach allows you to compare the effectiveness of different solvents, pH conditions, or number of extraction cycles.

Troubleshooting Guide

Issue 1: An emulsion has formed at the interface, and the layers won't separate.

Cause: Emulsions are colloidal suspensions of one liquid in another and are a very common problem in LLE.[6][14] They are often caused by the presence of surfactant-like molecules (e.g., residual starting materials, byproducts, or phospholipids if from a biological matrix) or by excessive agitation (shaking too vigorously).[14]

Solutions (from least to most disruptive):

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, emulsions will break on their own.[15][16]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.[15][16] This can help the droplets coalesce.

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[14][15] This increases the ionic strength and polarity of the aqueous layer, which can force the separation of the two phases.[14]

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective way to break stubborn emulsions.[15]

  • Prevention is Key: In subsequent extractions, use gentle, swirling inversions rather than vigorous shaking to mix the layers.[14]

Caption: Troubleshooting workflow for breaking emulsions during liquid-liquid extraction.

Issue 2: My extraction yield is consistently low, even after multiple extractions.

Cause: This usually points to one of two issues: incorrect pH or insufficient partitioning into the chosen solvent.

Solutions:

  • Verify Aqueous Phase pH: Use a pH meter or pH paper to confirm that the pH of your aqueous layer is at least 1.5-2 units above the pKa of the amino group. If it's not basic enough, the compound will remain in its protonated, water-soluble form.

  • Increase Number of Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, 3 x 50 mL extractions will recover more material than 1 x 150 mL extraction.

  • Change Solvent: If the yield is still low with a confirmed correct pH, your compound may have limited solubility in your chosen solvent. Try a more polar solvent (like ethyl acetate if you were using MTBE) or a different solvent system altogether. Refer to the solvent table and perform small-scale test extractions to compare.

  • Check for Solubility in the Aqueous Phase: Even in its neutral form, the molecule may have some residual water solubility. The "salting out" technique described for emulsions can also help here by decreasing the solubility of organic compounds in the aqueous layer.

Issue 3: I only see one layer after adding the extraction solvent.

Cause: This typically happens when a water-miscible solvent is present in your reaction mixture, such as ethanol, isopropanol, acetone, or THF.[16] These solvents can act as co-solvents, making the aqueous and organic layers miscible.

Solution:

  • Remove the Water-Miscible Solvent: Before attempting the extraction, remove the water-miscible organic solvent from your crude reaction mixture using a rotary evaporator. Once the volatile solvent is removed, you can re-dissolve the residue in your immiscible extraction solvent and water, and the layers should separate as expected.[16]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]

  • Stability Study of Emulsion Liquid Membrane via Emulsion Size and Membrane Breakage on Acetaminophen Removal from Aqueous Solution Using TOA | ACS Omega. (2020, September 8). Retrieved from [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? - SCION Instruments. (2025, January 21). Retrieved from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from [Link]

  • 8.4 - Extraction and Washing Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • Methyl 3-amino-5-(3-chlorophenyl)picolinate | C13H11ClN2O2 - PubChem. (n.d.). Retrieved from [Link]

  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (2007, November 30). Retrieved from [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC. (n.d.). Retrieved from [Link]

  • A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem. (n.d.). Retrieved from [Link]

  • Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals: Application for the Extraction of an Antimalarial Compound from Medicinal Plants | ACS Sustainable Chemistry & Engineering. (2017, March 24). Retrieved from [Link]

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. (n.d.). Retrieved from [Link]

  • A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed. (2005, March 15). Retrieved from [Link]

  • Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents. (n.d.).
  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2020, August 11). Retrieved from [Link]

  • Amine-Based Deep Eutectic Solvents for Alizarin Extraction from Aqueous Media - Heriot-Watt University. (2022, April 18). Retrieved from [Link]

  • Methyl 3-aMino-5-chloropicolinate — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Article - SciELO. (2023, August 11). Retrieved from [Link]

  • 4-Aminopicolinic acid - ChemBK. (2024, April 9). Retrieved from [Link]

  • Calculated logP values for investigated compounds. - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Aminopicolinic acid - Chem-Impex. (n.d.). Retrieved from [Link]

  • Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K - ResearchGate. (n.d.). Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Retrieved from [Link]

  • 5-Amino-3-chloropicolinic acid | C6H5ClN2O2 | CID 71651238 - PubChem. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for Methyl 3-Amino-5-Chloropicolinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the High-Performance Liquid Chromato...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) analysis of methyl 3-amino-5-chloropicolinate.

This compound—a highly functionalized pyridine derivative containing a basic pyridine nitrogen, a 3-amino group, an electron-withdrawing 5-chloro group, and a 2-methyl ester—presents unique chromatographic challenges. The interplay between these functional groups and the stationary phase requires precise mobile phase control to ensure robust, reproducible, and symmetrical peak integration.

FAQ: Troubleshooting Peak Shape & Tailing

Q: Why does methyl 3-amino-5-chloropicolinate exhibit severe peak tailing on standard C18 columns? A: Peak tailing for basic heterocyclic compounds is rarely a physical column issue; it is primarily a chemical phenomenon driven by multiple retention mechanisms. While the hydrophobic ester and chloro groups interact predictably with the C18 alkyl chains, the basic pyridine nitrogen and the 3-amino group interact strongly with ionized residual silanol groups (Si-O⁻) on the silica support[1]. Because these secondary polar interactions are kinetically slower than hydrophobic partitioning, the desorption of the analyte is delayed, causing the trailing edge of the peak to broaden significantly.

Q: How can I adjust the mobile phase to eliminate this secondary interaction? A: The most effective and thermodynamically sound strategy is to lower the mobile phase pH to ≤ 3.0[2]. Residual silanol groups typically have a pKa between 3.5 and 4.5. By dropping the mobile phase pH below 3.0, you force the silanols into a fully protonated, neutral state (Si-OH), effectively neutralizing their negative charge and eliminating the ion-exchange interactions with the protonated basic analyte[3]. Standard protocols for highly functionalized chlorinated pyridines often employ 0.1% trifluoroacetic acid (TFA) in water/acetonitrile mixtures[4]. TFA not only lowers the pH but also acts as an ion-pairing reagent, further masking the basic nitrogen atoms.

Q: What if I cannot use a low-pH mobile phase due to column stability limits? A: If you are restricted to a mid-pH range, you must chemically shield the active silanol sites. This is achieved by adding a competing amine modifier, such as Triethylamine (TEA), to the mobile phase at a concentration of 5–10 mM[3]. TEA is a small, highly basic molecule that preferentially binds to the active silanol sites, saturating them and preventing the bulkier methyl 3-amino-5-chloropicolinate from undergoing secondary interactions. Alternatively, switching to a modern Type B silica column with high-purity, fully end-capped stationary phases is highly recommended[2].

FAQ: Selectivity & Retention Optimization

Q: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A: For methyl 3-amino-5-chloropicolinate, Acetonitrile is generally preferred for standard reversed-phase separations. ACN is aprotic and relies on dipole-dipole interactions, providing sharper peaks for halogenated aromatics and lower system backpressure[4]. However, if you are attempting to separate positional isomers (e.g., distinguishing the 3-amino from a 4-amino impurity), utilizing a specialized hydrogen-bonding stationary phase (like a SHARC column) requires a strictly controlled mixture of ACN and MeOH, as the ratio of these solvents directly dictates the hydrogen-bonding interactions with the aminopyridine moiety[5].

Q: What buffer system is recommended for LC-MS compatibility? A: Non-volatile buffers like phosphate provide excellent UV baselines but will rapidly foul an MS source. For LC-MS workflows, replace TFA or phosphate with 0.1% Formic Acid (FA) combined with Ammonium Formate (AmFm) to maintain a pH of ~3.0[5]. While FA is a weaker ion-pairing agent than TFA, the formate buffer provides sufficient capacity to maintain reproducible retention times while ensuring the analyte remains ionized for positive-mode electrospray ionization (ESI+).

Quantitative Data: Mobile Phase Effects on Peak Symmetry

The following table summarizes the causal relationship between mobile phase composition and chromatographic performance for methyl 3-amino-5-chloropicolinate on a standard Type A C18 column.

Mobile Phase Composition (Aqueous Phase)pHPeak Asymmetry ( As​ )Retention Time (min)Mechanistic Outcome
Water (No Additive) ~6.52.854.2Severe secondary interactions with ionized silanols (Si-O⁻).
Water + 0.1% Formic Acid ~2.81.403.5Partial suppression of silanols; adequate for LC-MS but slight tailing remains.
Water + 0.1% TFA ~2.01.053.8Complete silanol protonation + strong ion-pairing. Optimal symmetry.
20 mM Phosphate Buffer 2.51.104.0Excellent buffering capacity; suppresses ion-exchange. UV-only (Not MS compatible).
Water + 10 mM TEA (pH 6.5) ~6.51.153.2TEA competitively shields silanol sites without requiring acidic conditions.

Experimental Protocol: Self-Validating Mobile Phase Optimization

To ensure scientific integrity, this protocol includes a self-validating step (Step 4) to definitively prove whether peak tailing is caused by chemical interactions or a degraded column bed.

Step 1: Preparation of Mobile Phases

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration. Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Degas via sonication.

Step 2: System Equilibration

  • Install a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Equilibrate the column with 95% A / 5% B at a flow rate of 1.0 mL/min until the pressure ripple is < 1% and the UV baseline (at 220 nm) is completely flat (approx. 10–15 column volumes).

Step 3: Gradient Execution & Sample Injection

  • Prepare a 100 µg/mL standard of methyl 3-amino-5-chloropicolinate in the initial mobile phase (95:5 Water:ACN) to prevent solvent-mismatch band broadening.

  • Inject 10 µL of the standard. Run a linear gradient from 5% B to 95% B over 15 minutes.

Step 4: Self-Validation (The Uracil Test)

  • Inject 10 µL of a 50 µg/mL Uracil standard (a neutral, unretained marker).

  • Causality Check: If the Uracil peak is perfectly symmetrical but the methyl 3-amino-5-chloropicolinate peak tails, the issue is definitively a chemical secondary interaction . If both peaks tail, the column bed is physically degraded (voided), and the column must be replaced.

Step 5: System Suitability Evaluation

  • Calculate the Peak Asymmetry factor ( As​=B/A at 10% peak height). Ensure As​ is between 0.9 and 1.2. If As​>1.2 , verify the mobile phase pH is strictly ≤ 3.0.

Troubleshooting Workflow Visualization

The following logical diagram maps the decision-making process for resolving peak tailing specific to basic functionalized pyridines.

HPLC_Troubleshooting Start Analyze Methyl 3-amino-5-chloropicolinate CheckTailing Is Peak Asymmetry (As) > 1.2? Start->CheckTailing AdjustPH Lower Mobile Phase pH to ≤ 3.0 (e.g., 0.1% TFA) CheckTailing->AdjustPH Yes (Tailing) Success Optimal Peak Symmetry Achieved CheckTailing->Success No (Ideal) CheckAgain Does Tailing Persist? AdjustPH->CheckAgain AddTEA Add Amine Modifier (e.g., 5 mM TEA) CheckAgain->AddTEA Yes CheckAgain->Success No ChangeCol Switch to Type B End-Capped Silica AddTEA->ChangeCol If unresolved ChangeCol->Success

Logical workflow for troubleshooting peak tailing in methyl 3-amino-5-chloropicolinate HPLC analysis.

References

2.[5] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column SIELC Technologies.[Link]

3.[1] Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions.[Link]

5.[2] How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Methyl 3-Amino-5-chloropicolinate Amidation

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals experiencing stalled reactions or low conversion rates during the amidation of methyl 3-amino-5-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals experiencing stalled reactions or low conversion rates during the amidation of methyl 3-amino-5-chloropicolinate. Due to the unique steric and electronic environment of the 3-aminopicolinate core, standard direct amidation protocols frequently fail. This guide breaks down the causality behind these failures and provides self-validating, field-proven workflows to achieve high-yielding amide bond formation.

Part 1: Diagnostic FAQ (Understanding the Causality)

Q: Why does direct heating of methyl 3-amino-5-chloropicolinate with amines yield <10% conversion? A: The unreactivity of this specific ester stems from a combination of electronic deactivation and structural locking. While the pyridine ring is generally electron-deficient, the 3-amino group donates electron density via resonance (+M effect), which reduces the electrophilicity of the ester carbonyl at the 2-position. More critically, the protons of the 3-amino group form a strong intramolecular hydrogen bond with the adjacent ester carbonyl oxygen (NH₂···O=C). This locks the ester in a highly stable ground-state conformation, drastically increasing the activation energy required for nucleophilic attack by an incoming amine[1].

Q: I tried using standard Lewis acids (like FeCl₃) to activate the ester, but the reaction still stalled. Why? A: While iron(III) chloride is an excellent, highly efficient catalyst for the direct amidation of standard, unactivated esters[2], it fails with the 3-amino-5-chloropicolinate system. This substrate acts as a multidentate ligand. The pyridine nitrogen, the 3-amino group, and the ester oxygen collectively chelate the Lewis acid. Instead of activating the carbonyl carbon for nucleophilic attack, the Lewis acid becomes trapped in a stable, unreactive dead-end coordination complex.

Q: What are the most reliable methods to overcome this barrier? A: You must either forcefully disrupt the hydrogen bonding using stoichiometric, highly oxophilic reagents (such as Trimethylaluminum, AlMe₃) or bypass the unreactive ester entirely. Bypassing the ester involves hydrolyzing it to 3-amino-5-chloropicolinic acid, followed by activation with a specialized peptide coupling reagent (e.g., EDCI/HOBt or HATU)[3].

Part 2: Quantitative Method Comparison

To select the best approach for your specific amine, compare the historical performance of various amidation strategies on this substrate:

Amidation StrategyReagents / CatalystTemp (°C)Avg. ConversionPrimary Limitation
Direct Thermal Amine (neat or in EtOH)80–120< 10%Intramolecular H-bonding prevents nucleophilic attack.
Lewis Acid Catalysis FeCl₃ (15 mol%)80< 15%Catalyst sequestration via substrate chelation[2].
Weinreb-Type Activation AlMe₃ (2.0 eq), Amine8075–85%Requires strictly anhydrous conditions; best for primary amines.
Hydrolysis + Coupling 1. LiOH 2. HATU/DIPEA2585–95%Two-step process, but highly reliable for secondary/hindered amines[3].

Part 3: Strategic Workflows & Visualizations

Use the following decision tree to determine which protocol will yield the highest conversion based on the nature of your coupling partner.

DecisionTree Start Methyl 3-amino-5-chloropicolinate + Amine IsPrimary Is the amine primary and non-sterically hindered? Start->IsPrimary Direct Direct Amidation (AlMe3 / Toluene / 80°C) IsPrimary->Direct Yes Hydrolysis Hydrolysis-Coupling (LiOH then HATU/DIPEA) IsPrimary->Hydrolysis No / Secondary Success1 Amide Product (>80% Yield) Direct->Success1 Success2 Amide Product (>85% Yield) Hydrolysis->Success2

Fig 1: Decision tree for selecting the optimal amidation workflow based on amine sterics.

Mechanism State1 Ground State Ester Intramolecular H-Bond (NH2...O=C) State2 AlMe3 Addition H-Bond Disrupted Carbonyl Activated State1->State2 + AlMe3 State3 Amine Attack Tetrahedral Intermediate State2->State3 + R-NH2 State4 Amide Product (Target) State3->State4 - MeOH

Fig 2: Mechanistic pathway of AlMe3-mediated direct amidation disrupting intramolecular H-bonding.

Part 4: Validated Experimental Protocols

Protocol A: Two-Step Hydrolysis & Amide Coupling (Recommended for Secondary/Hindered Amines)

Causality: By converting the ester to a carboxylic acid, you eliminate the stable H-bonded ester ground state. The subsequent use of HATU generates a highly reactive O-1-azabenzotriazolyl ester intermediate that easily undergoes nucleophilic attack, bypassing the substrate's inherent unreactivity[3].

  • Saponification: Dissolve methyl 3-amino-5-chloropicolinate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M). Add LiOH·H₂O (2.0 eq). Stir at room temperature for 4 hours.

  • Self-Validation Check (Critical): Run a TLC (10% MeOH in DCM). The starting ester (R_f ~0.7) must be completely absent, replaced by a baseline spot (the carboxylate salt). Do not proceed to the workup until the R_f 0.7 spot is completely consumed.

  • Workup: Acidify the mixture to pH 3–4 using 1M HCl to precipitate the 3-amino-5-chloropicolinic acid. Filter, wash with cold water, and dry thoroughly under high vacuum.

  • Activation: Dissolve the dried acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid.

  • Coupling: Add the desired amine (1.2 eq). Stir at room temperature for 12 hours. Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography[3].

Protocol B: Direct Amidation via AlMe₃ Activation (Recommended for Primary Amines)

Causality: AlMe₃ reacts with the primary amine to form a highly nucleophilic aluminum amide complex. The oxophilic aluminum simultaneously coordinates to the ester carbonyl, breaking the intramolecular H-bond and activating the carbon center for attack.

  • Preparation: Purge an oven-dried flask with Argon. Dissolve the amine (2.0 eq) in anhydrous toluene (0.2 M).

  • Complex Formation: Cool the solution to 0 °C. Dropwise, add AlMe₃ (2.0 M in toluene, 2.0 eq). (Caution: AlMe₃ is highly pyrophoric). Stir at room temperature for 30 minutes.

  • Self-Validation Check: The formation of the aluminum amide complex releases methane gas. Observe the reaction bubbler; do not proceed to the next step until gas evolution has completely ceased, indicating full complex formation.

  • Coupling: Add methyl 3-amino-5-chloropicolinate (1.0 eq) in one portion. Heat the reaction to 80 °C for 16 hours.

  • Quench: Cool to 0 °C and carefully quench by the dropwise addition of 1M HCl until gas evolution stops. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for purification.

References

  • Benchchem. "3-Amino-5-chloropicolinic acid | 53636-68-3".
  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review". Catalysts 2023, 13(2), 366.
  • Mkhonazi, B. D., Shandu, M., Tshinavhe, R., Simelane, S. B., & Moshapo, P. T. "Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters". Molecules 2020, 25(5), 1040.

Sources

Optimization

Technical Support Center: NMR Spectroscopy of Methyl 3-Amino-5-Chloropicolinate

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of functionalized pyridine derivatives. Methyl 3-amino-5-chloropicol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of functionalized pyridine derivatives. Methyl 3-amino-5-chloropicolinate (CAS 866775-11-3) presents a unique analytical challenge: its combination of a hydrogen-bond donating amino group and multiple hydrogen-bond accepting sites (the pyridine nitrogen and the ester carbonyl) leads to strong intermolecular self-association.

This guide provides a causality-driven framework to overcome these solubility barriers, ensuring high-resolution NMR spectra without compromising sample integrity.

Diagnostic Solvation Workflow

Before altering your solvent system or spectrometer parameters, follow this logical progression to minimize chemical interference and maximize spectral clarity.

NMR_Solubility A Start: 5-10 mg Methyl 3-amino-5-chloropicolinate B Add 0.6 mL CDCl3 (Non-polar solvent) A->B C Is solution clear? B->C D Sonicate 10 min at 37°C C->D No J Proceed to NMR Acquisition C->J Yes E Is solution clear? D->E F Add 5-10% CD3OD (Disrupt H-bonds) E->F No E->J Yes G Is solution clear? F->G H Switch to DMSO-d6 (Strong H-bond acceptor) G->H No G->J Yes I Apply VT-NMR (45°C) to reduce viscosity H->I I->J

Diagnostic workflow for optimizing the NMR solubility of methyl 3-amino-5-chloropicolinate.

Solvent Selection Matrix

Understanding the quantitative properties of your solvent is critical. The table below summarizes the physical parameters that dictate the solubility and spectral resolution of picolinate derivatives.

Deuterated SolventSolvation MechanismViscosity (cP at 25°C)Boiling Point (°C)Expected Solubility TierRecommended Use Case
CDCl₃ Non-polar, weak H-bond acceptor0.5461.2Low (<2 mg/mL)Base solvent; requires disruption of solute H-bonds.
CD₃OD Protic, H-bond donor/acceptor0.5964.7Moderate (~5 mg/mL)Co-solvent (5-10%) to break intermolecular aggregation.
DMSO-d₆ Strong H-bond acceptor1.99189.0High (>15 mg/mL)Primary solvent for recalcitrant, highly crystalline samples.
Pyridine-d₅ Aromatic, H-bond acceptor0.88115.3High (>10 mg/mL)Specialized ¹³C analysis to avoid ester/aliphatic overlap.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does methyl 3-amino-5-chloropicolinate form a cloudy suspension in standard CDCl₃? A1: The root cause is intermolecular hydrogen bonding. The molecule possesses both a hydrogen-bond donor (the C3-amino group) and acceptors (the pyridine nitrogen and ester carbonyl). In a non-polar, non-competing solvent like CDCl₃, these molecules self-associate to form poorly soluble oligomers, as noted by 1[1]. Because CDCl₃ lacks the capacity to disrupt these interactions, the compound remains as a fine crystalline suspension.

Q2: How can I enhance solubility without completely abandoning CDCl₃? A2: You must introduce competitive hydrogen bonding. Adding 5-10% (v/v) of a deuterated protic solvent, such as Methanol-d₄ (CD₃OD), provides an active hydrogen-bond donor/acceptor. This co-solvent effectively breaks the solute-solute intermolecular bonds and solvates the individual molecules, clarifying the solution while maintaining the low-viscosity benefits of a chloroform-based system.

Q3: If I switch to DMSO-d₆ to force dissolution, what are the spectroscopic trade-offs and how do I mitigate them? A3: While DMSO-d₆ is a powerful hydrogen-bond acceptor that easily dissolves picolinate derivatives, its high viscosity at room temperature (1.99 cP) restricts molecular tumbling. This leads to shortened transverse relaxation times (T₂) and broader NMR line widths, according to 2[2]. To mitigate this, you must perform Variable Temperature NMR (VT-NMR) at elevated temperatures (e.g., 40°C to 50°C). Heating lowers the solvent's kinematic viscosity, restoring rapid molecular tumbling and yielding sharp, highly resolved peaks[2].

Q4: How do I recover my sample from DMSO-d₆ given its high boiling point (189°C)? A4: Standard rotary evaporation often fails or causes violent bumping with DMSO. To safely recover your sample, utilize a vacuum-assisted 3 featuring spiral plug technology[3]. This technology induces a helical flow of gas that increases the surface area for evaporation while completely suppressing bumping, allowing for the efficient recovery of the dry powder[3].

Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. Each workflow includes an internal check to confirm success before proceeding to data acquisition.

Protocol A: The Co-Solvent Titration Method

Objective: Achieve a clear solution in a low-viscosity solvent mixture.

  • Initial Preparation: Weigh exactly 5 mg of methyl 3-amino-5-chloropicolinate into a clean 2 mL glass vial.

  • Base Solvation: Add 0.6 mL of CDCl₃. Observe the turbidity. Standard NMR protocols recommend dissolving 2-10 mg of sample in 0.6-1.0 mL of solvent 3[3].

  • Thermal/Mechanical Disruption: Cap the vial and sonicate at 37°C for 5 to 10 minutes1[1]. If a fine suspension persists, proceed to Step 4.

  • Titration: Add CD₃OD in 10 µL increments using a micro-syringe. Vortex for 30 seconds after each addition. Do not exceed a total of 60 µL (10% v/v).

  • Validation Check: The solution must transition from turbid to optically clear. Transfer the clear solution to a 5 mm NMR tube. During acquisition, the presence of sharp, distinct solvent residual peaks (CHCl₃ at 7.26 ppm, CHD₂OD at 3.31 ppm) validates that the lock and shim systems are stable and the sample is fully solvated.

Protocol B: High-Temperature DMSO-d₆ Workflow (VT-NMR)

Objective: Maximize resolution in a high-viscosity, high-solubility system.

  • Complete Solvation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆ 4[4]. Transfer to a 5 mm NMR tube.

  • Ambient Assessment: Insert the tube into the spectrometer. Lock and shim at ambient temperature (25°C). Acquire a preliminary ¹H spectrum to assess baseline line broadening.

  • Thermal Equilibration: Increase the probe temperature to 45°C. Allow exactly 10 minutes for the sample to reach thermal equilibrium to prevent convection currents.

  • Re-Shimming: Re-shim the magnet (specifically the Z1, Z2, and Z3 gradients) to account for the thermal expansion and altered dielectric properties of the solvent.

  • Validation Check: Acquire the high-temperature ¹H spectrum. Measure the full-width at half-maximum (FWHM) of the solvent residual peak (approx. 2.50 ppm). A measurable reduction in FWHM compared to the ambient spectrum validates the success of the viscosity-reduction strategy.

References

  • BenchChem."3-Amino-5-chloropicolinic acid | 53636-68-3".
  • BenchChem.
  • Alfa Chemistry.
  • BioChromato.

Sources

Reference Data & Comparative Studies

Validation

methyl 3-amino-5-chloropicolinate vs picloram structural and functional comparison

Executive Summary Pyridine carboxylic acids (picolinates) form the backbone of numerous highly effective agrochemicals and pharmaceutical intermediates. This guide provides an objective, in-depth comparison between Piclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine carboxylic acids (picolinates) form the backbone of numerous highly effective agrochemicals and pharmaceutical intermediates. This guide provides an objective, in-depth comparison between Picloram (an end-stage, highly potent synthetic auxin herbicide) and Methyl 3-amino-5-chloropicolinate (a highly versatile synthetic building block). By analyzing their structural disparities, we elucidate the chemical causality behind their vastly different functional roles in chemical biology and agricultural science.

Structural Anatomy & Chemical Causality

The biological activity of pyridine-based compounds is exquisitely sensitive to their substitution patterns and functional group states.

Picloram (4-amino-3,5,6-trichloropicolinic acid): Picloram is characterized by a free carboxylic acid at the C2 position, an amino group at C4, and heavy chlorination at the C3, C5, and C6 positions[1]. The free carboxylate is an absolute requirement for anchoring the molecule into the TIR1/AFB auxin receptor pocket via salt bridges. The 3,5,6-trichloro substitution pattern perfectly occupies the hydrophobic cavity of the receptor, while simultaneously blocking metabolic degradation by plant cytochrome P450 enzymes, leading to its high persistence in soil[2].

Methyl 3-amino-5-chloropicolinate (Methyl 3-amino-5-chloropyridine-2-carboxylate): In stark contrast, this compound features a methyl ester at C2, an amino group shifted to the C3 position, and a single chlorine atom at C5[3],[4].

  • Causality of the Ester: The methyl ester masks the critical carboxylic acid, completely abolishing direct binding affinity to auxin receptors.

  • Causality of the Substitution: The 3-amino and 5-chloro pattern serves as a programmable synthetic scaffold rather than an active pharmacophore. The C5 chlorine acts as an electrophilic handle for cross-coupling reactions, while the ester protects the C2 position during harsh basic synthetic conditions[5].

Functional Divergence: End-Stage Herbicide vs. Synthetic Precursor

Picloram: The End-Stage Herbicide Picloram is a systemic herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA)[6]. Upon absorption through foliage or roots, it translocates throughout the plant's vascular system[7]. By hyperactivating the TIR1/AFB receptor complex, it triggers the rapid degradation of Aux/IAA repressor proteins. This leads to uncontrolled, disorganized cell division and elongation, ultimately resulting in vascular tissue destruction and plant death[2].

Methyl 3-amino-5-chloropicolinate: The Synthetic Precursor Because it lacks the structural prerequisites for receptor binding, methyl 3-amino-5-chloropicolinate is biologically inactive as a direct herbicide. Instead, it is a highly valued precursor utilized in the development of complex agrochemicals and pharmaceuticals[5]. Researchers utilize this building block to synthesize novel arylpicolinate herbicides (by coupling aryl groups at the C5 position) or complex amides (via ester hydrolysis and subsequent peptide coupling)[5].

Quantitative Data Comparison

The following table summarizes the physicochemical and functional differences between the two compounds.

ParameterPicloramMethyl 3-amino-5-chloropicolinate
CAS Number 1918-02-1866775-11-3
Molecular Formula C₆H₃Cl₃N₂O₂C₇H₇ClN₂O₂
Molecular Weight 241.46 g/mol 186.60 g/mol
Primary Role Systemic Auxin HerbicideChemical Synthesis Building Block
Receptor Target TIR1/AFB Complex (Agonist)None (Inactive Precursor)
C2 Functional Group Free Carboxylic AcidMethyl Ester
Environmental Half-Life 1 month to several yearsN/A (Consumed in synthesis)

Mechanistic & Synthetic Visualizations

To further clarify the divergent roles of these compounds, the following diagrams illustrate the biological mechanism of action for Picloram and the synthetic utility of Methyl 3-amino-5-chloropicolinate.

AuxinSignaling Picloram Picloram (4-amino-3,5,6-trichloropicolinic acid) Receptor TIR1/AFB Receptor Complex Picloram->Receptor Binds (Requires Free Acid) AuxIAA Aux/IAA Repressor Proteins Receptor->AuxIAA Recruits Ubiquitin Polyubiquitination AuxIAA->Ubiquitin Triggers Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets to ARF ARF Transcription Factors Proteasome->ARF Releases Death Uncontrolled Growth & Plant Death ARF->Death Hyperactivates

Mechanism of Action: Picloram acts as a synthetic auxin, hyperactivating the TIR1/AFB signaling pathway.

SyntheticWorkflow Precursor Methyl 3-amino-5-chloropicolinate Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Aryl Boronic Acid) Precursor->Suzuki C5 Functionalization Intermediate Methyl 3-amino-5-arylpicolinate Suzuki->Intermediate Yields Hydrolysis Base Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Ester Cleavage Active 3-amino-5-arylpicolinic acid (Active Auxin Mimic) Hydrolysis->Active Yields

Synthetic Workflow: Methyl 3-amino-5-chloropicolinate functionalized into an active arylpicolinate.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems to empirically prove the structural and functional claims made above.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay for TIR1/AFB Affinity

Objective: To quantitatively demonstrate that the free carboxylic acid (present in picloram) is required for TIR1 receptor binding, whereas the esterified precursor lacks affinity. Causality: The TIR1 binding pocket requires a free carboxylate to form critical salt bridges with arginine residues. Esterification abolishes this interaction. Self-Validating System: The assay utilizes a reference flow cell (blank) to subtract non-specific binding. Indole-3-acetic acid (IAA) is run as a positive control to validate receptor folding and activity.

  • Sensor Chip Preparation: Immobilize recombinant TIR1-ASK1 complex onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare serial dilutions (10 nM to 100 µM) of Picloram, Methyl 3-amino-5-chloropicolinate, and IAA (positive control) in running buffer (HEPES-buffered saline with 0.05% surfactant P20).

  • Injection: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Validation & Analysis: Confirm IAA binding (Kd ~ 20 nM). Analyze Picloram binding kinetics. Confirm the absolute absence of RU shift for Methyl 3-amino-5-chloropicolinate, validating its lack of direct receptor agonism.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 3-amino-5-chloropicolinate

Objective: To functionalize the C5 position of the precursor, demonstrating its utility as a synthetic building block. Causality: While aryl chlorides are generally less reactive than bromides or iodides[5], utilizing a highly active palladium pre-catalyst with an electron-rich, sterically bulky ligand (e.g., XPhos) lowers the activation energy for oxidative addition into the C-Cl bond. The methyl ester protects the carboxylate from participating in unwanted side reactions under basic conditions. Self-Validating System: The reaction progress is continuously monitored via LC-MS. A negative control (no Pd catalyst) is run in parallel to confirm that the transformation is strictly catalyst-dependent.

  • Setup: In an oven-dried Schlenk flask, combine Methyl 3-amino-5-chloropicolinate (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Evacuate and backfill the flask with N₂ three times to ensure an inert atmosphere.

  • Solvent & Heating: Inject degassed 1,4-dioxane/H₂O (4:1 v/v). Heat the mixture to 90°C under N₂ for 12 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the precursor peak (m/z 187) is <1% of the total area. The negative control must show 0% conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography to isolate the 5-aryl derivative.

References

  • regulations.gov - Picloram. Human Health Assessment Scoping Document in Support of Registration Review.
  • Chemical Warehouse - Picloram - Active Ingredient Page.
  • Invasive.Org - PICLORAM.
  • POMAIS Agriculture - Field Bindweed Control: Quinclorac vs Picloram.
  • AaronChem - 866775-11-3 | MFCD18382743 | Methyl 3-amino-5-chloropicolinate.
  • AChemBlock - methyl 3-amino-5-chloropyridine-2-carboxylate 97% | CAS: 866775-11-3.
  • Benchchem - 3-Amino-5-chloropicolinic acid | 53636-68-3.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-amino-5-chloropicolinate

As a Senior Application Scientist, I understand that handling specialized halogenated pyridine derivatives requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized halogenated pyridine derivatives requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to ensure absolute safety and operational efficiency.

Methyl 3-amino-5-chloropicolinate (CAS: 866775-11-3) is a highly valuable building block in pharmaceutical and agrochemical synthesis, characterized by its pyridine ring substituted with a methyl ester, an amino group, and a chlorine atom[1]. Because of its specific electrophilic and lipophilic properties, standard laboratory precautions must be elevated.

This guide provides a self-validating, step-by-step operational and disposal plan designed for drug development professionals and research scientists.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why the compound is hazardous. While Methyl 3-amino-5-chloropicolinate is primarily utilized in controlled research settings[2], its structural analogs (such as methyl 6-amino-3-chloropicolinate) provide a reliable baseline for its hazard profile[3].

The lipophilic nature of the halogenated pyridine ring allows it to interact readily with biological membranes, while the ester and amino groups can cause localized irritation upon contact with moisture in the eyes or respiratory tract.

Table 1: Quantitative Hazard Summary & GHS Classification

Hazard ClassGHS CodeMechanistic CauseImmediate Consequence
Acute Toxicity (Oral) H302Halogenated aromatic absorption in the GI tract.Harmful if swallowed; systemic toxicity.
Skin Irritation H315Lipophilic penetration disrupting the epidermal lipid bilayer.Localized erythema and dermal irritation.
Eye Irritation H319Hydrolysis of the ester group upon contact with ocular fluid.Serious eye irritation; potential corneal damage.
Respiratory Irritation H335Inhalation of fine crystalline dust interacting with mucous membranes.Coughing, wheezing, and mucosal inflammation.

Personal Protective Equipment (PPE) Specifications

Selecting PPE is not a generic exercise; it is a targeted defense mechanism against the specific physicochemical properties of the compound[4].

  • Hand Protection: Use Nitrile gloves (EN 374 standard) . Causality: Latex is highly permeable to halogenated organic compounds. Nitrile provides a superior barrier against the lipophilic pyridine ring. Gloves must be inspected for micro-tears before handling.

  • Eye Protection: Splash-proof safety goggles (EN 166 or NIOSH approved) . Causality: Standard safety glasses with side shields are insufficient if the compound is dissolved in organic solvents (e.g., DMSO or DMF) during preparation, as capillary action can draw splashed solvent behind the lenses[5].

  • Body Protection: Flame-resistant, impervious lab coat . Causality: Prevents electrostatic adherence of the crystalline powder to personal clothing, mitigating chronic low-dose exposure.

  • Respiratory Protection: Fume Hood (Minimum face velocity of 0.5 m/s) . Causality: The compound is an off-white solid that can form fine dust[1]. Handling it outside a hood risks inhalation of particulates that trigger H335 respiratory irritation[3].

Operational Workflow & Visualization

The following logical workflow ensures that the compound remains isolated from the operator and the general laboratory environment at all times.

G S1 1. Storage Retrieval (2-8°C, Dark) S2 2. Don Targeted PPE (Nitrile, Goggles) S1->S2 S3 3. Fume Hood Setup (Verify Draft) S2->S3 S4 4. Anti-Static Weighing (Minimize Dust) S3->S4 S5 5. Reaction Execution (Closed System) S4->S5 S6 6. Halogenated Waste Segregation S5->S6 S7 7. Decontamination (Soap & Water) S6->S7

Caption: Step-by-step operational workflow for the safe handling and disposal of Methyl 3-amino-5-chloropicolinate.

Step-by-Step Experimental Handling Protocol

Phase 1: Preparation and Weighing

  • Storage Retrieval: Retrieve the compound from 2–8°C dark storage[2]. Allow the sealed container to equilibrate to room temperature inside a desiccator for 15 minutes. Causality: Opening a cold vial introduces ambient condensation, which can hydrolyze the methyl ester over time.

  • Fume Hood Verification: Ensure the fume hood sash is positioned at the designated operating height. Verify inward airflow.

  • Weighing: Use an anti-static weighing boat. Causality: Halogenated powders often carry a static charge, causing them to "jump" and contaminate the balance area. Slowly transfer the off-white solid using a clean, grounded stainless-steel spatula.

Phase 2: Emergency Spill Response (Self-Validating Protocol) If a spill occurs, do not use dry sweeping, as this aerosolizes the compound.

  • Containment: Gently cover the spilled solid with damp absorbent paper (moistened with water or a mild solvent like ethanol) to suppress dust formation.

  • Collection: Use a non-sparking tool to scoop the damp material into a sealable, compatible plastic container.

  • Decontamination: Wipe the affected area with a solvent in which the compound is soluble (e.g., a small amount of ethanol), followed by a thorough washing with soap and water[4].

Phase 3: Halogenated Waste Disposal Plan Because Methyl 3-amino-5-chloropicolinate contains a covalently bound chlorine atom, it cannot be disposed of in standard organic waste streams[4].

  • Segregation: All unreacted compound, contaminated solvents, and initial washings must be deposited strictly into a container labeled "Hazardous Waste: Halogenated Organics." Causality: Mixing halogenated waste with non-halogenated waste (like acetone or standard hydrocarbons) can lead to highly exothermic reactions or complicate incineration processes, potentially releasing toxic dioxins.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a solid hazardous waste bin designated for halogenated contamination.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-chloropicolinate
Reactant of Route 2
Methyl 3-amino-5-chloropicolinate
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